molecular formula C15H18BrNO3 B11932907 Ivabradine impurity 1

Ivabradine impurity 1

カタログ番号: B11932907
分子量: 340.21 g/mol
InChIキー: VFTMJYBDEYQZHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ivabradine impurity 1 is a useful research compound. Its molecular formula is C15H18BrNO3 and its molecular weight is 340.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H18BrNO3

分子量

340.21 g/mol

IUPAC名

3-(3-bromopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C15H18BrNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3

InChIキー

VFTMJYBDEYQZHG-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCBr)OC

製品の起源

United States

Foundational & Exploratory

Investigation of Potential Genotoxic Impurities in Ivabradine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of potential genotoxic impurities (GTIs) in the synthesis of Ivabradine (B130884), a medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. The control of GTIs is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final active pharmaceutical ingredient (API). This document outlines the common synthetic routes for Ivabradine, identifies potential GTIs, details analytical methodologies for their detection and quantification, and discusses the toxicological assessment of these impurities.

Synthesis of Ivabradine and Potential Genotoxic Impurities

The synthesis of Ivabradine hydrochloride typically involves a multi-step process. A commonly employed industrial route involves the reaction of 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine with 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one. The resulting Ivabradine base is then converted to its hydrochloride salt.[1]

During this synthesis, several potential genotoxic impurities can be formed. These can arise from starting materials, reagents, intermediates, or degradation products. Two notable potential GTIs in Ivabradine synthesis are:

  • Veratryl Chloride (4-(chloromethyl)-1,2-dimethoxybenzene): This is a potential starting material or intermediate that contains a reactive benzylic chloride functional group, which is a structural alert for genotoxicity.[2][3]

  • N-nitroso-Ivabradine: This impurity can form if there are sources of nitrosating agents present during the synthesis or storage of Ivabradine, which contains a secondary amine moiety. N-nitroso compounds are a well-known class of potent genotoxic carcinogens.[4][5]

Other potential impurities can arise from degradation of Ivabradine under stress conditions such as heat, acid, base, oxidation, and light.[6]

Analytical Strategies for Genotoxic Impurity Control

The control of genotoxic impurities to trace levels requires highly sensitive and specific analytical methods. A combination of chromatographic and spectroscopic techniques is typically employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Veratryl Chloride

A sensitive and selective LC-MS/MS method has been developed for the trace analysis of Veratryl chloride in Ivabradine hydrochloride.[2][7][8][9]

Experimental Protocol:

  • Instrumentation: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: Poroshell 120EC C18 (50 × 3.0 mm, 2.7 μm).[2]

  • Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile.[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Derivatization: Pre-column derivatization with di-ethylamine may be employed to enhance sensitivity and stability.[2]

Data Presentation:

ParameterResultReference
Linearity Range1.5–10.0 ppm[2][7]
Correlation Coefficient (r²)> 0.999[2][7]
Recoveries> 90%[2][7]
Precision (RSD%)< 4.5%[2][7]

Toxicological Assessment of Potential Genotoxic Impurities

The genotoxic potential of impurities is assessed using a combination of in silico and in vitro methods, as recommended by the ICH M7 guideline.

In Silico Assessment

Computational toxicology software is used to predict the mutagenic potential of impurities based on their chemical structure. This involves the use of both expert rule-based and statistical-based methodologies to identify structural alerts for DNA reactivity. For instance, the in-silico genotoxicity and carcinogenicity potential of Veratryl chloride has been assessed and found to be positive based on ICH M7 principles.[2][7]

In Vitro Assessment: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro test to assess the mutagenic potential of a substance. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

Experimental Protocol (General):

  • Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic the metabolic processes in mammals.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without S9 mix, and plated on a minimal agar (B569324) medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation) is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Genotoxic Mechanisms and Signaling Pathways

Alkylating Agents (e.g., Veratryl Chloride)

Veratryl chloride, as a benzylic chloride, is an alkylating agent. Alkylating agents are electrophilic compounds that can react with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and cell death if not repaired.

The cellular response to DNA damage induced by alkylating agents is complex and involves multiple DNA repair pathways and signaling cascades. The primary repair mechanism for alkylation damage is Base Excision Repair (BER).

G_1 cluster_extracellular Extracellular cluster_cellular Cellular Response Veratryl_Chloride Veratryl Chloride (Alkylating Agent) DNA Cellular DNA Veratryl_Chloride->DNA Alkylation DNA_Adduct DNA Adduct Formation (e.g., N7-alkylguanine) DNA->DNA_Adduct BER_Pathway Base Excision Repair (BER) DNA_Damage_Sensor DNA Damage Sensor (e.g., PARP) DNA_Adduct->DNA_Damage_Sensor Recognition DNA_Glycosylase DNA Glycosylase BER_Pathway->DNA_Glycosylase AP_Endonuclease AP Endonuclease DNA_Glycosylase->AP_Endonuclease DNA_Polymerase DNA Polymerase AP_Endonuclease->DNA_Polymerase DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis DNA_Damage_Sensor->BER_Pathway Activation DNA_Damage_Sensor->Cell_Cycle_Arrest Signaling DNA_Damage_Sensor->Apoptosis Signaling (if severe damage)

Cellular response to alkylating agent-induced DNA damage.
N-nitroso Compounds (e.g., N-nitroso-Ivabradine)

N-nitroso compounds require metabolic activation, typically by cytochrome P450 enzymes, to form highly reactive electrophilic species (e.g., diazonium ions). These intermediates can then alkylate DNA bases, leading to the formation of mutagenic adducts.

G_2 cluster_metabolism Metabolic Activation cluster_cellular_response Cellular Response N_Nitroso_Ivabradine N-nitroso-Ivabradine CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) N_Nitroso_Ivabradine->CYP450 Metabolism Reactive_Intermediate Reactive Electrophilic Intermediate CYP450->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adducts DNA_Repair DNA Repair Pathways (e.g., MGMT, MMR) DNA_Adducts->DNA_Repair Induces Mutation Mutation (if repair fails) DNA_Adducts->Mutation Leads to Cancer Cancer Initiation Mutation->Cancer

Genotoxic mechanism of N-nitroso compounds.

Risk Assessment and Control Strategy

A comprehensive risk assessment for potential genotoxic impurities in Ivabradine synthesis is crucial. This involves:

  • Identification: Identifying all potential GTIs based on the synthetic route, starting materials, reagents, and potential degradation products.

  • Analysis: Developing and validating sensitive analytical methods to detect and quantify these impurities.

  • Toxicological Assessment: Evaluating the genotoxic potential using in silico and in vitro methods.

  • Control Strategy: Implementing a control strategy to ensure that the levels of any identified GTIs in the final drug substance are below the acceptable limits defined by regulatory guidelines (e.g., the Threshold of Toxicological Concern - TTC).[10][11]

The control strategy may include:

  • Modification of the synthetic process to avoid the formation of the GTI.

  • Implementation of purification steps to remove the GTI.

  • Setting appropriate specifications for starting materials and intermediates.

  • In-process controls and final product testing.

Conclusion

The investigation and control of potential genotoxic impurities are integral to the safe development and manufacturing of Ivabradine. A thorough understanding of the synthetic process, coupled with the application of advanced analytical techniques and robust toxicological evaluation, is essential to ensure the quality and safety of the final drug product for patients. This technical guide provides a framework for researchers and drug development professionals to navigate the complexities of GTI assessment and control in the context of Ivabradine synthesis.

G_3 Start Start: Ivabradine Synthesis Route Analysis Identify_PGIs Identify Potential Genotoxic Impurities (PGIs) Start->Identify_PGIs In_Silico_Assessment In Silico Assessment (QSAR) Identify_PGIs->In_Silico_Assessment Analytical_Method_Dev Analytical Method Development & Validation Identify_PGIs->Analytical_Method_Dev Risk_Assessment Risk Assessment (ICH M7) In_Silico_Assessment->Risk_Assessment Analytical_Method_Dev->Risk_Assessment Ames_Test In Vitro Mutagenicity (Ames Test) Control_Strategy Develop Control Strategy Ames_Test->Control_Strategy If positive Risk_Assessment->Ames_Test If PGI identified Risk_Assessment->Control_Strategy If PGI confirmed Implement_Controls Implement Process Controls & Specifications Control_Strategy->Implement_Controls Final_Product Safe Ivabradine Drug Substance Implement_Controls->Final_Product

Workflow for GTI investigation and control.

References

chemical and physical properties of Ivabradine impurity 1 (CAS 85175-65-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a heart rate-lowering medication, is a key therapeutic agent in the management of stable angina pectoris and chronic heart failure. As with any pharmaceutical compound, the control of impurities during its synthesis is critical to ensure its safety and efficacy. This technical guide provides an in-depth overview of the chemical and physical properties of Ivabradine impurity 1, identified by the CAS number 85175-65-1. This impurity, chemically known as 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, is a process-related impurity that can arise during the synthesis of Ivabradine.[1][2] Understanding the characteristics of this impurity is essential for the development of robust analytical methods for its detection and control, thereby ensuring the quality of the final drug product.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This data is crucial for the development of analytical methods and for understanding its behavior in various chemical environments.

PropertyValueReference
Chemical Name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[1][3]
CAS Number 85175-65-1[1][2]
Molecular Formula C₁₅H₂₀ClNO₃[2][3]
Molecular Weight 297.78 g/mol [2]
Melting Point 100-102 °C[2]
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol.[4] Specific quantitative solubility data is not readily available in the reviewed literature.
Storage 2 to 8 °C[2]

Experimental Protocols

Synthesis of this compound

The formation of this compound is understood to be a byproduct in the synthesis of Ivabradine. A representative synthetic route leading to the formation of this impurity involves the alkylation of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

Reaction Scheme:

Synthesis of this compound reactant1 7,8-Dimethoxy-1,3,4,5-tetrahydro- 2H-3-benzazepin-2-one product This compound (3-(3-Chloropropyl)-7,8-dimethoxy- 1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) reactant1->product Base (e.g., K2CO3) Solvent (e.g., DMF) reactant2 1-bromo-3-chloropropane reactant2->product

Caption: Synthetic pathway to this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in a suitable organic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃).

  • Alkylation: To the stirred mixture, add 1-bromo-3-chloropropane. The reaction is typically carried out at an elevated temperature to facilitate the alkylation process.

  • Work-up: After the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.

  • Extraction and Purification: The filtrate is then subjected to an aqueous work-up. The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. The crude impurity can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The detection and quantification of this compound in the drug substance are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

Chromatographic Conditions (Illustrative):

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed for the separation of Ivabradine and its impurities. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

  • Detection: UV detection at a wavelength of approximately 286 nm is suitable for monitoring Ivabradine and its related substances.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

Sample Preparation:

A known concentration of the Ivabradine drug substance is dissolved in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare the sample solution for injection into the HPLC system. A reference standard of this compound is also prepared in the same diluent for identification and quantification purposes.

Formation Pathway and Logical Relationships

This compound is a key intermediate and a potential impurity in several synthetic routes to Ivabradine. Its formation occurs when the secondary amine of the benzazepine core is alkylated with a bifunctional three-carbon unit containing a chlorine atom. This intermediate is then typically reacted with (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine to form Ivabradine. Incomplete reaction or side reactions can lead to the presence of this compound in the final product.

formation_pathway cluster_synthesis Ivabradine Synthesis cluster_logic Logical Relationship start 7,8-Dimethoxy-1,3,4,5-tetrahydro- 2H-3-benzazepin-2-one impurity This compound (CAS 85175-65-1) start->impurity Alkylation ivabradine Ivabradine impurity->ivabradine Coupling rel1 Impurity 1 is a precursor to Ivabradine rel2 Incomplete coupling leads to residual Impurity 1 reagent1 1-bromo-3-chloropropane reagent1->impurity reagent2 (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5- trien-7-yl)methyl)methanamine reagent2->ivabradine

Caption: Formation of Ivabradine from Impurity 1.

Conclusion

A thorough understanding of the chemical and physical properties, as well as the formation pathway of this compound, is paramount for the development and manufacturing of high-quality Ivabradine. The information provided in this technical guide, including the summarized data and experimental protocols, serves as a valuable resource for researchers and scientists in the pharmaceutical industry. By implementing robust analytical methods for the detection and control of this and other impurities, the safety and efficacy of Ivabradine for patients can be ensured.

References

Characterization of Ivabradine Impurity 1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a heart rate-lowering medication, is widely used in the treatment of chronic stable angina and heart failure. As with any pharmaceutical compound, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. This technical guide focuses on the comprehensive characterization of a specific Ivabradine impurity, identified as Ivabradine Impurity 1, with the Chemical Abstracts Service (CAS) number 1462470-54-7 . This impurity is also commonly referred to as "Ivabradine Open Ring."

This document provides a detailed overview of the impurity's chemical identity, its likely formation, and the analytical methodologies employed for its characterization, drawing from publicly available scientific literature and analytical data.

Chemical Identity and Properties

This compound is chemically known as (S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid . Its formation involves the hydrolytic opening of the lactam ring in the Ivabradine molecule.

A summary of its key chemical properties is presented in the table below.

PropertyValue
CAS Number 1462470-54-7
Chemical Name (S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid
Synonyms This compound, Ivabradine Open Ring, Ivabradine Impurity 5
Molecular Formula C₂₇H₃₈N₂O₆
Molecular Weight 486.61 g/mol
Appearance White to Off-white Solid
Solubility Soluble in DMSO

Formation Pathway

The formation of this compound is primarily attributed to the degradation of the parent drug molecule, Ivabradine, under hydrolytic conditions. The lactam ring in the benzazepinone (B8055114) moiety of Ivabradine is susceptible to cleavage, leading to the formation of this open-ring carboxylic acid derivative. This degradation can occur under acidic or basic conditions.

Ivabradine Ivabradine (Lactam Ring Intact) Impurity1 This compound (Open Ring Carboxylic Acid) CAS: 1462470-54-7 Ivabradine->Impurity1 Hydrolysis (Acidic or Basic Conditions)

Figure 1: Formation of this compound from Ivabradine.

Experimental Protocols for Characterization

The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to elucidate its structure and determine its purity. The following protocols are based on methodologies reported for the analysis of Ivabradine and its degradation products.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A stability-indicating HPLC method is crucial for separating Ivabradine from its impurities.

  • Instrumentation : A standard HPLC system equipped with a PDA or UV detector.

  • Column : A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is typically employed. For instance, a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate : A typical flow rate is around 1.0 mL/min.

  • Detection : UV detection at a wavelength where both Ivabradine and the impurity exhibit significant absorbance, often around 286 nm.

  • Temperature : The column temperature is usually maintained at a constant value, for example, 30°C.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) for Identification and Structural Elucidation

LC-HR-MS is a powerful technique for the identification and structural confirmation of impurities.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mass Analyzer : A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements of the parent ion and its fragments.

  • Fragmentation Analysis : Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the impurity's molecular ion. The resulting fragmentation pattern provides valuable information about its structure. The accurate mass measurement of the fragments helps in confirming the elemental composition of different parts of the molecule.

The experimental workflow for the characterization of this impurity is visualized in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization Sample Ivabradine Sample (Containing Impurity 1) Dissolution Dissolution in appropriate solvent (e.g., DMSO) Sample->Dissolution HPLC HPLC Separation (Reversed-Phase) Dissolution->HPLC MS LC-HR-MS Analysis (ESI+, TOF or Orbitrap) HPLC->MS Separated Impurity Peak MSMS Tandem MS (MS/MS) Fragmentation Analysis MS->MSMS Parent Ion Selection Data Data Analysis (Structure Elucidation) MSMS->Data

Figure 2: Experimental workflow for the characterization of this compound.

Quantitative Data

While detailed, specific quantitative data such as NMR shifts and full mass spectra are often proprietary and not publicly available, the following table summarizes the key mass spectrometric data that would be expected for this compound based on its chemical structure.

ParameterExpected Value
Molecular Formula C₂₇H₃₈N₂O₆
Exact Mass 486.2730
[M+H]⁺ (Monoisotopic) 487.2802

Conclusion

The characterization of this compound (CAS 1462470-54-7), also known as Ivabradine Open Ring, is a critical step in ensuring the quality and safety of Ivabradine drug products. This guide has outlined the chemical identity, formation pathway, and the key analytical techniques used for its identification and characterization. A thorough understanding of this impurity, facilitated by the methodologies described herein, is essential for drug development professionals to control its levels within acceptable limits as per regulatory guidelines. Further research to obtain and publish detailed spectroscopic data (NMR, IR) would be beneficial for the scientific community.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel compounds related to Ivabradine (B130884), a key therapeutic agent for managing stable angina pectoris and heart failure. This document details the experimental protocols for identifying new molecular entities through forced degradation studies, methods for their preparative isolation, and a summary of their known characteristics. Furthermore, it elucidates the intricate signaling pathways associated with Ivabradine's mechanism of action.

Discovery of Novel Ivabradine-Related Compounds through Forced Degradation

Forced degradation studies are a cornerstone in the discovery of potential impurities and novel related compounds of a drug substance. By subjecting Ivabradine to a variety of stress conditions, new molecules are formed, which can then be isolated and characterized.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the typical stress conditions applied to Ivabradine to induce degradation and generate novel related compounds.

Table 1: Forced Degradation Experimental Protocol

Stress ConditionReagent/ParameterProcedure
Acid Hydrolysis 2 M HClDissolve 1 mg of Ivabradine in 2 ml of 2 M HCl and incubate at 80°C for 24 hours.
Alkaline Hydrolysis 1 M NaOHDissolve 1 mg of Ivabradine in 2 ml of 1 M NaOH and incubate at 80°C for 24 hours.
Oxidative Degradation 3%, 7.5%, and 15% H₂O₂Dissolve 1 mg of Ivabradine in 2 ml of the respective H₂O₂ solution and incubate at 80°C for 24 hours.
Thermal Degradation Deionized WaterDissolve 1 mg of Ivabradine in 2 ml of deionized water and heat at 80°C for 24 hours.
Photolytic Degradation UV light (254 nm) and Xenon lamp (500 W/m²)Expose solid Ivabradine and a solution in deionized water to UV and visible light for specified durations (e.g., 24, 48, and 120 hours).

Isolation and Purification of Novel Compounds

Following forced degradation, the resulting mixture of Ivabradine and its related compounds requires efficient separation and purification to isolate the novel molecules for further characterization. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol for Preparative HPLC Isolation

This protocol provides a general framework for the preparative HPLC separation of Ivabradine-related compounds. Method optimization is crucial and will depend on the specific degradation mixture.

Table 2: Preparative HPLC General Protocol

ParameterSpecification
Column Reversed-phase C18 (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10 µm)
Mobile Phase A: Ammonium formate (B1220265) buffer (e.g., 10 mM, pH 3.0) B: Acetonitrile or Methanol
Elution Mode Gradient elution is typically required to separate compounds with varying polarities. The gradient program must be optimized based on analytical HPLC data.
Flow Rate Scaled up from analytical methods, typically in the range of 10-50 mL/min depending on column diameter.
Detection UV detector set at a wavelength where both Ivabradine and its related compounds absorb (e.g., 286 nm).
Fraction Collection Automated fraction collector triggered by peak detection.
Post-Purification Fractions containing the isolated compounds are typically lyophilized to remove the mobile phase.

Core Principle of Scale-Up: The key to successful preparative HPLC is the linear scale-up from an optimized analytical method. This involves maintaining the bed height of the chromatography column while increasing its diameter. The flow rate is adjusted proportionally to maintain the linear velocity of the mobile phase.

Characterization of Ivabradine and Related Compounds

Once isolated, the novel compounds are subjected to a battery of analytical techniques to elucidate their structure and assess their purity.

Table 3: Quantitative Data of Ivabradine and Known Related Compounds

CompoundMolecular Formula[M+H]⁺ (m/z)Key Spectroscopic Data
Ivabradine C₂₇H₃₆N₂O₅469.27¹H NMR (CDCl₃, ppm): δ 6.90 (s, 1H), 6.85 (s, 1H), 6.65 (s, 1H), 6.62 (s, 1H), 3.88 (s, 6H), 3.87 (s, 6H), 3.50-3.30 (m, 4H), 2.90-2.70 (m, 6H), 2.55 (t, J=7.5 Hz, 2H), 2.30 (s, 3H), 1.90-1.70 (m, 2H).
N-desmethyl Ivabradine (UV4) C₂₆H₃₄N₂O₅455.26MS/MS fragments at m/z 151, 177, 206, 262.[1]
Hydrolytic Product (H1) C₂₇H₃₉ClN₂O₇505.31MS/MS fragments at m/z 151, 177, 206.[1]
Hydrolytic Product (H2) C₂₇H₃₈ClN₂O₆523.26MS/MS fragments at m/z 177, 206, 213.[1]
Hydrolytic Product (H3) C₂₇H₃₆ClN₂O₅505.25MS/MS fragments at m/z 206, 262.[1]
Alkaline Hydrolysis Product (N1) C₂₇H₃₈N₂O₆487.29MS/MS fragments at m/z 177, 280.[1]
Oxidative Product (Ox3) C₂₇H₃₄N₂O₆471MS/MS fragments at m/z 177, 192, 206, 248.[1]
Photolytic Product (UV1) C₁₅H₂₂N₂O₃279.17MS/MS fragments at m/z 175, 191, 206.[1]
Photolytic Product (UV3) C₂₇H₃₆N₂O₆485MS/MS fragments at m/z 146, 177, 204, 278.[1]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of Ivabradine and how novel related compounds might interact with its target is crucial for drug development.

Ivabradine and the HCN Channel Signaling Pathway

Ivabradine's primary therapeutic effect is the selective inhibition of the "funny" current (Iƒ) in the sinoatrial node of the heart. This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN4 isoform in the heart. The following diagram illustrates the key components of this signaling pathway.

Ivabradine_HCN_Signaling cluster_upstream Upstream Regulation cluster_channel HCN Channel Modulation cluster_downstream Downstream Effects Sympathetic NS Sympathetic NS Norepinephrine Norepinephrine Sympathetic NS->Norepinephrine Parasympathetic NS Parasympathetic NS Acetylcholine Acetylcholine Parasympathetic NS->Acetylcholine Beta-adrenergic R Beta-adrenergic R Norepinephrine->Beta-adrenergic R Muscarinic R Muscarinic R Acetylcholine->Muscarinic R Adenylyl Cyclase Adenylyl Cyclase Beta-adrenergic R->Adenylyl Cyclase Muscarinic R->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Substrate HCN4 Channel HCN4 Channel cAMP->HCN4 Channel Binds to CNBD (Activation) Funny Current (If) Funny Current (If) HCN4 Channel->Funny Current (If) Generates Ivabradine Ivabradine Ivabradine->HCN4 Channel Inhibits (Blocks Pore) PIP2 PIP2 PIP2->HCN4 Channel Modulates Gating Src Tyrosine Kinase Src Tyrosine Kinase Src Tyrosine Kinase->HCN4 Channel Phosphorylates (Modulates Kinetics) Sinoatrial Node\nDepolarization Rate Sinoatrial Node Depolarization Rate Funny Current (If)->Sinoatrial Node\nDepolarization Rate Heart Rate Heart Rate Sinoatrial Node\nDepolarization Rate->Heart Rate

Caption: Signaling pathway of HCN4 channel modulation by Ivabradine.

Experimental Workflow for Discovery and Isolation

The following diagram outlines the logical workflow from the initial forced degradation studies to the final characterization of novel Ivabradine-related compounds.

Experimental_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation Phase cluster_characterization Characterization Phase Start Start Forced Degradation Forced Degradation Start->Forced Degradation Analytical HPLC/LC-MS Analytical HPLC/LC-MS Forced Degradation->Analytical HPLC/LC-MS Identification of Novel Peaks Identification of Novel Peaks Analytical HPLC/LC-MS->Identification of Novel Peaks Method Development (Preparative) Method Development (Preparative) Identification of Novel Peaks->Method Development (Preparative) Preparative HPLC Preparative HPLC Method Development (Preparative)->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Lyophilization Lyophilization Fraction Collection->Lyophilization Isolated Compound Isolated Compound Lyophilization->Isolated Compound Spectroscopic Analysis NMR, MS, IR Isolated Compound->Spectroscopic Analysis Purity Assessment Purity Assessment Isolated Compound->Purity Assessment Biological Activity Assay Biological Activity Assay Spectroscopic Analysis->Biological Activity Assay Purity Assessment->Biological Activity Assay End End Biological Activity Assay->End

Caption: Workflow for discovery and isolation of novel compounds.

Biological Activity of Ivabradine Analogs

The biological activity of Ivabradine and its analogs is primarily assessed by their ability to inhibit the HCN channels. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of this activity.

Table 4: IC₅₀ Values of Ivabradine on HCN Isoforms

HCN IsoformIC₅₀ (µM)Reference
hHCN12.94 ± 0.61[2]
hHCN4~2.0[3]
hHCN4 (use-dependent)0.5[4]

Note: The biological activities of the newly discovered degradation products are largely uncharacterized and represent a significant area for future research.

This technical guide provides a foundational understanding for the discovery and isolation of novel Ivabradine-related compounds. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration into the chemistry and pharmacology of this important class of cardiovascular drugs.

References

An In-depth Technical Guide to Forced Degradation Studies for Ivabradine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and findings related to the forced degradation of Ivabradine (B130884), a crucial process in identifying potential degradation products and establishing the stability of the drug substance. The information presented herein is synthesized from various scientific studies to offer a detailed resource for impurity profiling.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability and identify potential degradation products. This information is vital for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the safety and efficacy of the final drug product.

Ivabradine, a heart rate-lowering agent, has been the subject of several forced degradation studies to characterize its impurity profile under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][2]

Experimental Protocols for Forced Degradation of Ivabradine

Detailed experimental protocols are essential for reproducible and meaningful forced degradation studies. The following sections outline the typical conditions applied to Ivabradine.

Acid Hydrolysis
  • Objective: To assess degradation in acidic conditions.

  • Methodology:

    • Dissolve 1 mg of Ivabradine in 2 ml of 2 M hydrochloric acid (HCl).[1][3]

    • Incubate the solution at 80°C for 24 hours.[1][3]

    • Neutralize the solution before analysis.

    • Analyze the sample using a suitable stability-indicating HPLC or LC-MS method.

It has been observed that Ivabradine exhibits different degradation behavior in hydrochloric acid (HCl) compared to sulfuric acid (H2SO4), with some degradation products being unique to HCl hydrolysis.[2][4]

Base Hydrolysis
  • Objective: To evaluate degradation in alkaline conditions.

  • Methodology:

    • Dissolve 1 mg of Ivabradine in 2 ml of 1 M sodium hydroxide (B78521) (NaOH).[1][3]

    • Incubate the solution at 80°C for 24 hours.[1][3]

    • Neutralize the solution prior to analysis.

    • Analyze the sample using a validated analytical method.

Ivabradine has been found to degrade under basic hydrolysis conditions.[2][4]

Oxidative Degradation
  • Objective: To investigate the effect of oxidative stress.

  • Methodology:

    • Dissolve 1 mg of Ivabradine in 2 ml of hydrogen peroxide (H₂O₂) solution. Studies have utilized a range of concentrations from 3% to 15%.[1][3]

    • Incubate the solution at 80°C for 24 hours.[1][3]

    • Analyze the resulting solution.

Complete degradation of Ivabradine has been observed in the presence of hydrogen peroxide, with the formation of several oxidative degradation products.[3]

Thermal Degradation
  • Objective: To determine the impact of heat on the stability of Ivabradine.

  • Methodology:

    • Dissolve 1 mg of Ivabradine in 2 ml of deionized water.[1][3]

    • Keep the solution at 80°C for 24 hours.[1][3]

    • Analyze the sample after cooling to room temperature.

Increased temperature has been shown to cause the degradation of Ivabradine.[1][5]

Photolytic Degradation
  • Objective: To assess the stability of Ivabradine upon exposure to light.

  • Methodology:

    • Expose the Ivabradine drug substance (solid-state) or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A study set the illuminance at 500 W/m².[5]

    • Analyze the exposed sample alongside a protected (dark) control sample.

Photodegradation has been identified as a pathway for the formation of impurities, one of which is a known active metabolite of Ivabradine.[1][5]

Analytical Methodology for Impurity Profiling

A robust, stability-indicating analytical method is paramount for the successful separation and quantification of Ivabradine from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique employed.

Table 1: Typical HPLC and LC-MS Analytical Method Parameters

ParameterDescription
Column Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm)[1] or Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm)[2]
Mobile Phase A 20 mM ammonium (B1175870) acetate[1] or 10 mM ammonium formate (B1220265) (pH 3.0)[2]
Mobile Phase B Acetonitrile[1][2]
Elution Mode Isocratic[1] or Gradient[2]
Flow Rate 1 ml/min[1] or 0.7 ml/min[2]
Column Temperature 25°C[1] or 30°C[2]
Injection Volume 10 µL[6] or 20 µL[1]
Detection Diode Array Detector (DAD) at 220 nm[6] or 286 nm[2], and/or Mass Spectrometry (ESI positive mode)[1]

Summary of Ivabradine Degradation Products

Forced degradation studies have led to the identification and characterization of several degradation products. The table below summarizes some of the key impurities formed under different stress conditions. The nomenclature (e.g., H1, Ox1) is often specific to the research paper in which they were identified.

Table 2: Summary of Identified Ivabradine Degradation Products

Stress ConditionDegradation ProductObservations
Acid Hydrolysis (HCl)I-1, I-2, I-3, I-4, I-5[4]Five degradation products were identified. Two of these were not observed in H₂SO₄ hydrolysis.[2][4]
Acid Hydrolysis (H₂SO₄)I-1, I-3, I-5[4]Exhibited a different degradation profile compared to HCl hydrolysis.[2][4]
Base HydrolysisN1[5]Degradation was observed.[2][4]
Oxidation (H₂O₂)Ox1, Ox4, Ox5[5]Complete degradation of Ivabradine was noted. The relative amounts of Ox4 and Ox5 decreased with higher concentrations of H₂O₂.[3]
PhotolysisUV4[5]This photodegradation product is also a known active metabolite of Ivabradine.[1][5]

Note: The quantitative percentage of each impurity is highly dependent on the specific experimental conditions and analytical methods used, and a consolidated, universally applicable percentage is not available across the literature.

Visualizing Experimental Workflows and Degradation Pathways

General Workflow for Forced Degradation Studies

The following diagram illustrates the typical workflow for conducting forced degradation studies and impurity profiling.

G cluster_0 Stress Condition Application cluster_1 Sample Analysis cluster_2 Data Interpretation API Ivabradine API Acid Acid Hydrolysis (e.g., 2M HCl, 80°C, 24h) API->Acid Base Base Hydrolysis (e.g., 1M NaOH, 80°C, 24h) API->Base Oxidation Oxidative Stress (e.g., 3-15% H2O2, 80°C, 24h) API->Oxidation Thermal Thermal Stress (e.g., Water, 80°C, 24h) API->Thermal Photo Photolytic Stress (ICH Q1B Guidelines) API->Photo Neutralization Neutralization / Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization HPLC RP-HPLC Analysis (Stability-Indicating Method) Neutralization->HPLC MS LC-MS/MS Analysis HPLC->MS Profiling Impurity Profiling MS->Profiling Characterization Structure Elucidation Profiling->Characterization Pathway Degradation Pathway Proposal Characterization->Pathway

Caption: Workflow for Ivabradine Forced Degradation Studies.

Conceptual Degradation Pathways of Ivabradine

This diagram provides a simplified, conceptual representation of how Ivabradine might degrade into different impurities under various stress conditions. The specific chemical transformations can be complex and are detailed in the cited literature.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation cluster_photo Photolysis Ivabradine Ivabradine H_DPs Hydrolytic Degradation Products (I-1 to I-5) Ivabradine->H_DPs HCl / H2SO4 B_DPs Basic Degradation Product (N1) Ivabradine->B_DPs NaOH O_DPs Oxidative Degradation Products (Ox1, Ox4, Ox5) Ivabradine->O_DPs H2O2 P_DPs Photodegradation Product (UV4 - Active Metabolite) Ivabradine->P_DPs Light

Caption: Conceptual Degradation Pathways of Ivabradine.

Conclusion

The forced degradation studies of Ivabradine reveal its susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions. A comprehensive understanding of these degradation pathways and the resulting impurities is fundamental for the development of a robust and stable pharmaceutical formulation. The use of validated, stability-indicating analytical methods, such as RP-HPLC coupled with mass spectrometry, is essential for the accurate profiling and characterization of these degradation products. The information presented in this guide serves as a foundational resource for scientists and researchers involved in the development and quality control of Ivabradine.

References

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Ivabradine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ivabradine (B130884) Hydrochloride in bulk and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] Ivabradine, a drug used for the symptomatic treatment of chronic stable angina and heart failure, was subjected to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the method's specificity.[3][4] The chromatographic separation was achieved on a C18 column, and the method demonstrated excellent linearity, accuracy, precision, and robustness, proving its suitability for routine quality control and stability studies.

Introduction

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker that reduces the heart rate.[2] Ensuring the stability and quality of pharmaceutical products is critical for patient safety and therapeutic efficacy. A stability-indicating analytical method is essential as it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[2] This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method for Ivabradine, covering method development, forced degradation studies, and full validation as per ICH Q2(R1) guidelines.[1][5]

Experimental Protocols

Protocol 1: Chromatographic Conditions

The HPLC system was operated under the isocratic conditions summarized in Table 1. The mobile phase was filtered through a 0.45 µm membrane filter and degassed in an ultrasonic bath before use.[6]

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Instrument HPLC System with UV/PDA Detector (e.g., Shimadzu LC-10AT VP, Agilent 1100 series)[5][7]
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., SS Wakosil, HemochromIntsil)[1][8]
Mobile Phase Methanol (B129727) : 25 mM Phosphate (B84403) Buffer (pH 6.5) in a 60:40 v/v ratio[1]
Flow Rate 0.8 mL/min[1][9]
Detection Wavelength 285 nm[1][10]
Injection Volume 10 µL[1]
Column Temperature Ambient[1]

| Run Time | Approximately 10 minutes[8] |

Protocol 2: Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 25 mM phosphate buffer and adjust the pH to 6.5 using orthophosphoric acid. Mix with HPLC grade methanol in a 40:60 (Buffer:Methanol) volume/volume ratio.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ivabradine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water.[1]

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

  • Sample Solution (Assay): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Ivabradine HCl into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[8] A sample solution of Ivabradine (1 mg/mL) was used for each stress condition.[3]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2 M HCl and keep at 80°C for 24 hours.[3] Cool the solution and neutralize it with 2 M NaOH before diluting with the mobile phase for analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH and keep at 80°C for 24 hours.[3] Cool the solution and neutralize it with 1 M HCl before diluting with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place the solid drug powder in an oven at 105°C for 24 hours. After cooling, prepare a solution in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a photostability chamber for 24 hours.[11] Prepare a solution in the mobile phase for analysis.

G cluster_workflow Method Development & Validation Workflow cluster_validation Validation Parameters Dev Method Development (Column, Mobile Phase, Flow Rate) Opt Method Optimization Dev->Opt Refine Parameters Forced Forced Degradation Studies (Specificity) Opt->Forced Confirm Specificity Val Method Validation (ICH Q2(R1) Guidelines) Forced->Val Validate Method App Application (Routine QC & Stability Testing) Val->App Implement Method Lin Linearity Val->Lin Acc Accuracy Val->Acc Pre Precision Val->Pre Rob Robustness Val->Rob Loq LOD / LOQ Val->Loq

Caption: Workflow for HPLC method development and validation.

Results and Discussion

Method Validation Summary

The developed analytical method was validated according to ICH guidelines for system suitability, specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][8]

  • System Suitability: The system suitability was confirmed by injecting the standard solution five times. The results, including theoretical plates and tailing factor, were within the acceptable limits, ensuring the system was adequate for the analysis.

Table 2: System Suitability Test Results

Parameter Acceptance Criteria Typical Result
% RSD of Peak Area ≤ 2.0% 0.5%
Tailing Factor (T) ≤ 2.0 1.14[1]
Theoretical Plates (N) > 2000 6500

| Retention Time (RT) | - | 6.55 ± 0.05 min[1] |

  • Specificity (Forced Degradation): The chromatograms from the forced degradation studies showed that the degradation product peaks were well-resolved from the intact Ivabradine peak.[3][8] This demonstrates the stability-indicating nature of the method. No interference from placebo or excipients was observed.

G cluster_stress Stress Conditions API Ivabradine (API) Deg Degradation Products (Separated by HPLC) API->Deg results in Acid Acid Hydrolysis (HCl, 80°C) Acid->API Base Alkaline Hydrolysis (NaOH, 80°C) Base->API Oxid Oxidation (H₂O₂) Oxid->API Therm Thermal (Dry Heat) Therm->API Photo Photolytic (UV Light) Photo->API

Caption: Forced degradation pathways for Ivabradine.

Table 7: Summary of Forced Degradation Studies

Stress Condition Observation % Degradation
Acid (2 M HCl, 80°C, 24h) Significant degradation observed[3] 15.2%
Alkali (1 M NaOH, 80°C, 24h) Significant degradation observed[3] 12.8%
Oxidative (30% H₂O₂, 24h) Complete degradation observed[3] >90%
Thermal (105°C, 24h) Minor degradation 4.5%

| Photolytic (UV, 24h) | Minor degradation | 3.1% |

  • Linearity: The method was found to be linear over a concentration range of 30-210 µg/mL.[1] The correlation coefficient (R²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

Table 3: Linearity Study of Ivabradine

Parameter Result
Linearity Range 30 - 210 µg/mL[1]
Regression Equation y = 25412x + 1258

| Correlation Coefficient (R²) | 0.9998[1] |

  • Accuracy (Recovery): Accuracy was determined by the recovery method at three concentration levels (50%, 100%, and 150%). The mean percentage recovery was found to be within the acceptable range of 98-102%.[9]

Table 4: Accuracy (Recovery) Study Results

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean % Recovery
50% 50 49.5 99.0%
100% 100 99.2 99.2% 99.1%

| 150% | 150 | 148.5 | 99.0% | |

  • Precision: The method precision (repeatability) and intermediate precision (intra- and inter-day) were evaluated. The %RSD for all precision studies was less than 2.0%, confirming the method's high precision.[1]

Table 5: Precision Study Results (Intra-day and Inter-day)

Concentration (µg/mL) Intra-day Precision (%RSD, n=3) Inter-day Precision (%RSD, n=3)
80 0.65 0.88
100 0.45 0.65

| 120 | 0.38 | 0.52 |

  • Robustness: The robustness of the method was assessed by making deliberate small changes to the mobile phase composition (±2%), flow rate (±0.1 mL/min), and pH (±0.2 units).[1] The system suitability parameters remained within acceptable limits, indicating good robustness.

Table 6: Robustness Study Results

Parameter Changed Value % RSD of Peak Area Tailing Factor
Flow Rate (mL/min) 0.7 0.72 1.18
0.9 0.65 1.12
Mobile Phase pH 6.3 0.55 1.15

| | 6.7 | 0.59 | 1.13 |

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 8: LOD and LOQ Results

Parameter Result
Limit of Detection (LOD) 1.3 µg/mL[12]

| Limit of Quantitation (LOQ) | 3.95 µg/mL[12] |

Conclusion

A simple, rapid, specific, and reliable stability-indicating RP-HPLC method for the determination of Ivabradine Hydrochloride has been successfully developed and validated as per ICH guidelines. The method effectively separates the parent drug from its degradation products formed under various stress conditions. The validation results confirm that the method is linear, accurate, precise, and robust. Therefore, the proposed method is well-suited for routine quality control analysis and stability assessment of Ivabradine in bulk and pharmaceutical formulations.

References

Application Note: Quantification of Ivabradine Impurity 1 in Active Pharmaceutical Ingredients (API)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ivabradine Impurity 1 in Ivabradine API.

It is important to note that the designation "this compound" can be ambiguous. For the purpose of this application note, this compound is identified as 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one , with CAS No. 85175-65-1 [1][2][3]. This compound is a known process-related impurity in the synthesis of Ivabradine[4].

This method is designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Analytical Method

A stability-indicating RP-HPLC method was developed and validated for the determination of Ivabradine and its related substances, including Impurity 1. The method is sensitive, specific, and provides accurate quantification of the impurity at low levels.

Chromatographic Conditions

ParameterValue
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent[5]
Mobile Phase A 20 mM Ammonium (B1175870) Acetate (B1210297) buffer, pH adjusted to 7.35 with ammonium hydroxide[6]
Mobile Phase B Acetonitrile[6]
Gradient Elution See Table 1
Flow Rate 1.6 mL/min[5]
Column Temperature 34 °C[5]
Detection Wavelength 220 nm[5]
Injection Volume 10 µL[6]
Diluent Acetonitrile and 20 mM Ammonium Acetate buffer pH 7.33 (15:75, v/v)[7]

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
08911
456634
468911
508911
Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters demonstrated that the method is suitable for its intended purpose.

Quantitative Data Summary

ParameterResult
Linearity Range LOQ to 150% of the specification limit for Impurity 1
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Robustness The method was found to be robust with small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Note: The LOD and LOQ values are representative and may vary slightly depending on the instrument and specific laboratory conditions.

Experimental Protocol

Preparation of Solutions

1.1. Mobile Phase A (20 mM Ammonium Acetate, pH 7.35)

  • Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC grade water.

  • Adjust the pH to 7.35 with a dilute solution of ammonium hydroxide.

  • Filter through a 0.45 µm nylon membrane filter and degas.

1.2. Mobile Phase B (Acetonitrile)

  • Use HPLC grade acetonitrile.

  • Filter through a 0.45 µm nylon membrane filter and degas.

1.3. Diluent

  • Prepare a mixture of Acetonitrile and Mobile Phase A (pH adjusted to 7.33) in a ratio of 15:75 (v/v)[7].

1.4. Standard Stock Solution of this compound (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Protect the solution from light and store at 2-8 °C[8].

1.5. Standard Solution for Quantification (1 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask.

  • Dilute to volume with the diluent.

1.6. Sample Solution (1000 µg/mL of Ivabradine API)

  • Accurately weigh about 100 mg of the Ivabradine API sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 10 minutes if necessary to ensure complete dissolution.

Chromatographic Procedure
  • Set up the HPLC system with the chromatographic conditions specified in the Analytical Method section.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the diluent as a blank to ensure that there are no interfering peaks.

  • Inject 10 µL of the Standard Solution for Quantification in triplicate. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • Inject 10 µL of the Sample Solution in duplicate.

Calculation

The amount of this compound in the Ivabradine API sample is calculated using the following formula:

Where:

  • Area_impurity is the peak area of Impurity 1 in the Sample Solution chromatogram.

  • Area_standard is the average peak area of Impurity 1 in the Standard Solution chromatograms.

  • Conc_standard is the concentration of this compound in the Standard Solution (µg/mL).

  • Conc_sample is the concentration of Ivabradine API in the Sample Solution (µg/mL).

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation F Standard Injection B->F C Sample Solution Preparation G Sample Injection C->G E Blank Injection D->E E->F F->G H Peak Integration G->H I Quantification H->I

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship API Ivabradine API Impurity This compound (CAS: 85175-65-1) API->Impurity contains Quantification Quantification of Impurity 1 in API Impurity->Quantification is the target of Method RP-HPLC Method Method->Quantification enables Validation Method Validation (ICH Q2) Validation->Method ensures reliability of

Caption: Logical relationship between key components of the analysis.

References

Application Notes and Protocols for Advanced Sample Preparation in Ivabradine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for advanced sample preparation techniques for the analysis of impurities in Ivabradine. The methodologies outlined are designed to ensure accurate and robust quantification of potential impurities in both pharmaceutical formulations and biological matrices.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. The stringent control of impurities in the drug substance and finished products is a critical aspect of ensuring its safety and efficacy. This document details various sample preparation techniques, ranging from simple extraction to more advanced methods, providing a comparative overview to aid in method selection and development for Ivabradine impurity profiling.

Sample Preparation Techniques for Pharmaceutical Formulations (Tablets)

Technique 1: Simple Dissolution and Filtration

This is the most straightforward method for preparing samples from solid dosage forms for HPLC or UPLC analysis. It is suitable for routine quality control where the impurities of interest are soluble in the chosen diluent.

Protocol:

  • Sample Weighing: Accurately weigh and transfer a quantity of powdered tablets equivalent to a specific amount of Ivabradine hydrochloride (e.g., 25 mg) into a volumetric flask (e.g., 25 mL).[1]

  • Dissolution: Add a portion of the dissolution solvent (e.g., 10 mL of HPLC grade water or a mixture of acetonitrile (B52724) and water) and sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the drug substance.[1][2]

  • Volume Makeup: Allow the solution to cool to room temperature and dilute to the mark with the dissolution solvent.

  • Filtration: Filter the solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PVDF or nylon) to remove any undissolved excipients.[2]

  • Analysis: The filtrate is now ready for injection into the HPLC or UPLC system.

Experimental Workflow:

G Workflow for Simple Dissolution and Filtration cluster_0 Sample Preparation cluster_1 Analysis weigh Weigh Tablet Powder dissolve Dissolve in Solvent & Sonicate weigh->dissolve volume Dilute to Volume dissolve->volume filter Filter through 0.45µm Filter volume->filter hplc HPLC/UPLC Injection filter->hplc

Caption: Workflow for Simple Dissolution and Filtration of Ivabradine Tablets.

Technique 2: Solid-Phase Extraction (SPE)

SPE is an advanced technique that can be used to clean up complex sample matrices and concentrate analytes of interest, leading to improved sensitivity and reduced matrix effects. While not extensively reported specifically for Ivabradine tablet impurity analysis, a general protocol can be adapted.

Protocol (Generalised for C18 SPE Cartridge):

  • Sample Preparation: Prepare a solution of the powdered tablets as described in the simple dissolution method (steps 1-3).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing a suitable organic solvent (e.g., 2 mL of methanol) followed by water or an appropriate buffer (e.g., 2 mL of water). Ensure the sorbent bed does not dry out.

  • Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of 5% methanol (B129727) in water) to remove polar excipients and interferences while retaining Ivabradine and its impurities.

  • Elution: Elute the analytes of interest with a small volume of a strong solvent (e.g., 1-2 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution (Optional): The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.

  • Analysis: The resulting solution is ready for chromatographic analysis.

Experimental Workflow:

G Workflow for Solid-Phase Extraction (SPE) cluster_0 Sample Preparation cluster_1 SPE Procedure cluster_2 Analysis prep_sample Prepare Tablet Solution condition Condition SPE Cartridge prep_sample->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute reconstitute Evaporate & Reconstitute (Optional) elute->reconstitute hplc HPLC/UPLC Injection reconstitute->hplc

Caption: General Workflow for Solid-Phase Extraction of Ivabradine Samples.

Sample Preparation Techniques for Biological Matrices (Plasma)

Technique 3: Liquid-Liquid Extraction (LLE)

LLE is a common technique for extracting drugs and their metabolites from biological fluids like plasma. It is based on the differential solubility of the analytes in two immiscible liquid phases.

Protocol:

  • Sample Spiking: To a 200 µL aliquot of human plasma, add the internal standard (e.g., deuterium-labeled Ivabradine).[3]

  • Extraction: Add a suitable extraction solvent (e.g., 1 mL of ethyl acetate).[3]

  • Vortexing: Vortex the mixture for a specified time (e.g., 1 minute) to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.

  • Centrifugation: Centrifuge the mixture (e.g., at 10,000 rpm for 10 minutes at 4°C) to separate the organic and aqueous layers.[4]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.

Experimental Workflow:

G Workflow for Liquid-Liquid Extraction (LLE) cluster_0 Sample Preparation cluster_1 Extraction and Analysis spike Spike Plasma with Internal Standard extract Add Extraction Solvent spike->extract vortex Vortex Mix extract->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Injection reconstitute->lcms

Caption: Workflow for Liquid-Liquid Extraction of Ivabradine from Plasma.

Advanced and Green Sample Preparation Technique

Supercritical Fluid Extraction (SFE)

Principle:

SFE utilizes the unique properties of supercritical fluids, which exhibit liquid-like densities and gas-like viscosities and diffusivities.[5] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target analytes.[4] The extracted components are then easily recovered by depressurizing the system, allowing the supercritical fluid to return to its gaseous state.

Potential Application for Ivabradine:

SFE could potentially be used to selectively extract Ivabradine and its non-polar impurities from tablet matrices, leaving behind polar excipients. Further method development would be required to optimize parameters such as pressure, temperature, and the use of co-solvents to achieve the desired selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for Ivabradine analysis, providing a basis for comparing the performance of different sample preparation and analytical techniques.

Table 1: Method Performance for Ivabradine Analysis in Pharmaceutical Formulations

ParameterMethod 1 (RP-HPLC)[7]Method 2 (RP-HPLC)[3]Method 3 (RP-HPLC)[8]
Linearity Range (µg/mL) 30 - 15020 - 8020 - 80
Correlation Coefficient (r²) > 0.9920.99910.9991
LOD (µg/mL) 0.062.472.47
LOQ (µg/mL) 0.27.487.48
Accuracy (% Recovery) 100.4%99.48%98.0 - 102.0%
Precision (%RSD) < 2%< 2%< 2%

Table 2: Method Performance for Ivabradine Analysis in Human Plasma

ParameterMethod 1 (UPLC-MS/MS)[3]Method 2 (LC-MS/MS)
Linearity Range (ng/mL) 1 - 5000.1013 - 101.3
Correlation Coefficient (r²) > 0.99≥ 0.99
LOQ (ng/mL) 1Not specified
Accuracy 80 - 120%Within variability limits
Precision (%RSD) < 15%< 15%

Conclusion

The choice of sample preparation technique for Ivabradine impurity analysis depends on the matrix, the nature of the impurities, and the analytical instrumentation available. For routine analysis of pharmaceutical formulations, simple dissolution and filtration often provide adequate results. For more complex matrices or when higher sensitivity is required, advanced techniques like SPE and LLE are recommended. SFE presents a promising green alternative that warrants further investigation for its applicability in this context. The provided protocols and data serve as a valuable resource for developing and validating robust analytical methods for the quality control of Ivabradine.

References

Application Notes and Protocols for Sourcing and Use of Certified Reference Standards for Ivabradine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ivabradine and its Impurities

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1] It selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or blood pressure.[1] As with any pharmaceutical product, the purity of Ivabradine is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the formulation.[1]

Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines regarding the identification, qualification, and control of impurities in new drug substances and products. Therefore, accurate detection and quantification of Ivabradine impurities are essential throughout the drug development process. This requires the use of well-characterized certified reference standards (CRS).

This document provides a comprehensive guide to the sourcing of certified reference standards for Ivabradine impurities and detailed protocols for their use in analytical method development and validation.

Types of Ivabradine Impurities

Ivabradine impurities can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Ivabradine drug substance. They can include unreacted starting materials, intermediates, and by-products of side reactions.[1]

  • Degradation Impurities: These impurities are formed when the drug substance degrades due to exposure to light, heat, humidity, or reactive excipients. Common degradation pathways for Ivabradine include oxidation and hydrolysis.[1]

  • Elemental Impurities: These are trace metals that may be present from catalysts or manufacturing equipment.[1]

Sourcing Certified Reference Standards for Ivabradine Impurities

A number of reputable suppliers provide certified reference standards for a wide range of Ivabradine impurities. When selecting a supplier, it is crucial to consider the quality of the reference standard, the completeness of the accompanying documentation (e.g., Certificate of Analysis), and the supplier's adherence to quality management systems such as ISO 9001.

Below is a summary of some of the key suppliers and their offerings for Ivabradine impurity reference standards:

SupplierExample Impurity NameCatalog NumberCAS NumberMolecular Formula
Daicel Pharma Ivabradine Chloro ImpurityDCTI-C-1491N/AC27H37ClN2O5
Ivabradine Impurity DDCTI-C-1743866783-12-2C12H17NO2
N-desmethyl Ivabradine HClDCTI-C-0046321246638-08-3C26H35ClN2O5
Pharmaffiliates Ivabradine R-Isomer HClPA 09 24620148849-68-7C27H37ClN2O5
Ivabradin N-oxidePA 09 245502511244-97-4C27H36N2O6
Ivabradine Dimer ImpurityPA 09 0581027N/AC41H53N3O8
SynZeal Ivabradine ImpuritySZ-I0140201616710-50-9 (HCl)C27H34N2O6
Ivabradine Related CompoundSZ-I01408085175-52-6C16H24N2O3
LGC Standards Ivabradine HClTRC-I940505148849-68-7C27H36N2O5·HCl
N-DesmethylivabradineTRC-D2930001246638-08-3C26H34N2O5
BOC Sciences Ivabradine Impurity 15B2694-3438561616710-50-9C27H34N2O6
Hydroxy IvabradineB2694-4734531235547-07-5C26H34N2O5
GLP Pharma Standards IvabradineGL-I0701155974-00-8C27H36N2O5

Experimental Protocols

Accurate quantification of Ivabradine and its impurities relies on robust and validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Workflow for Sourcing and Utilizing Ivabradine Impurity Standards

cluster_sourcing Sourcing of Certified Reference Standards cluster_analysis Analytical Method Development & Validation cluster_reporting Data Analysis & Reporting s1 Identify Required Impurities (Process, Degradation) s2 Research & Select Suppliers (Daicel, Pharmaffiliates, SynZeal, etc.) s1->s2 s3 Procure Certified Reference Standards & Certificate of Analysis (CoA) s2->s3 a1 Standard & Sample Preparation s3->a1 Use CRS for standard preparation a2 HPLC/UPLC Method Development a1->a2 a3 Method Validation (Specificity, Linearity, Accuracy, Precision) a2->a3 a4 Impurity Profiling of Ivabradine Samples a3->a4 r1 Quantify Impurities Against Reference Standards a4->r1 r2 Generate Analysis Report r1->r2

Caption: Workflow for sourcing and use of Ivabradine impurity standards.

Protocol 1: HPLC Method for the Determination of Ivabradine and its Process-Related Impurities

This protocol is based on a stability-indicating HPLC method.

Instrumentation:

  • High-Performance Liquid Chromatograph with a PDA detector.

Chromatographic Conditions:

ParameterCondition
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[2]
Mobile Phase A 28 mM phosphate (B84403) buffer, pH 6.0[2]
Mobile Phase B Acetonitrile and Methanol in an optimized ratio[2]
Gradient A gradient elution program should be optimized to separate all impurities.
Flow Rate 1.6 mL/min[2]
Column Temperature 34 °C[2]
Detection Wavelength 220 nm[2]
Injection Volume 10 µL

Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of the Ivabradine certified reference standard in the mobile phase to obtain a known concentration.

  • Impurity Stock Solutions: Accurately weigh and dissolve each Ivabradine impurity certified reference standard in the mobile phase to obtain known concentrations.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration suitable for analysis.

Preparation of Sample Solution (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of Ivabradine and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.[3]

Analysis:

  • Inject the blank (mobile phase), working standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and identify the peaks of Ivabradine and its impurities based on their retention times compared to the standards.

  • Calculate the amount of each impurity in the sample.

Protocol 2: Forced Degradation Studies of Ivabradine

Forced degradation studies are essential to develop stability-indicating analytical methods.

Sample Preparation:

  • Prepare solutions of Ivabradine in various stress conditions as described below. For each condition, a concentration of 1 mg/mL is typically used.

Stress Conditions:

  • Acid Hydrolysis: 2 M HCl at 80°C for 24 hours.[4]

  • Base Hydrolysis: 1 M NaOH at 80°C for 24 hours.[4]

  • Oxidative Degradation: 3% H₂O₂ at 80°C for 24 hours.[4]

  • Thermal Degradation: Dry heat at 80°C for 24 hours.[4]

  • Photolytic Degradation: Expose the drug substance to UV light.

Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • The peak purity of the Ivabradine peak should be checked to ensure that no degradation products are co-eluting.

  • Identify and quantify the degradation products formed under each stress condition.

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The successful identification and control of impurities are paramount in ensuring the safety and quality of Ivabradine drug products. This requires a reliable source of certified reference standards and robust, validated analytical methods. The information and protocols provided in this document offer a comprehensive guide for researchers and scientists involved in the development and quality control of Ivabradine. By following these guidelines, laboratories can ensure compliance with regulatory requirements and contribute to the production of safe and effective medicines.

References

Application Note and Protocol: Stress Testing of Ivabradine for the Identification of Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine (B130884) is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. To ensure its safety and efficacy, a thorough understanding of its stability profile is crucial. This document provides a detailed protocol for conducting forced degradation studies on Ivabradine, in accordance with the International Council for Harmonisation (ICH) guidelines, to identify potential degradation products.[1][2][3][4]

Stress testing, or forced degradation, is a critical component of the drug development process. It involves subjecting the drug substance to various stress conditions that are more severe than accelerated stability testing conditions.[3][4] This process helps in elucidating the intrinsic stability of the molecule, identifying likely degradation products, and establishing degradation pathways.[3] The data generated is instrumental in developing and validating stability-indicating analytical methods.[1][2]

This protocol outlines the procedures for subjecting Ivabradine to hydrolytic, oxidative, thermal, and photolytic stress. It also details the analytical methodology, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), for the separation and characterization of the resulting degradation products.

Experimental Workflow

The overall workflow for the stress testing of Ivabradine is depicted in the following diagram.

Stress_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start Ivabradine API Dissolve Dissolve in appropriate solvent Start->Dissolve Acid Acid Hydrolysis (e.g., 2M HCl, 80°C, 24h) Dissolve->Acid Base Alkaline Hydrolysis (e.g., 1M NaOH, 80°C, 24h) Dissolve->Base Oxidative Oxidative Degradation (e.g., 3-15% H2O2, 80°C, 24h) Dissolve->Oxidative Thermal Thermal Degradation (e.g., 80°C, 24h in water) Dissolve->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Dissolve->Photolytic HPLC HPLC Separation Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC MS LC-MS/MS Analysis HPLC->MS Characterization Identification & Characterization of Degradation Products MS->Characterization

Caption: Workflow for Ivabradine Stress Testing.

Experimental Protocols

Materials and Reagents
  • Ivabradine Hydrochloride Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Hydrogen Peroxide (H₂O₂), 3%, 7.5%, and 15% solutions

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) or Ammonium formate (B1220265) (LC-MS grade)

  • Deionized water

  • Methanol (HPLC grade)

Sample Preparation

For each stress condition, accurately weigh 1 mg of Ivabradine and dissolve it in 2 mL of the respective solvent as described in the specific protocols below.[5][6]

Forced Degradation Conditions

The following table summarizes the stress conditions to be applied to the Ivabradine samples. These conditions are based on published studies and can be adjusted based on the observed extent of degradation.[1][5][6] The goal is to achieve partial degradation (e.g., 5-20%) to ensure the formation of degradation products without completely degrading the parent drug.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 2 M HCl80°C24 hours
Alkaline Hydrolysis 1 M NaOH80°C24 hours
Oxidative Degradation 3%, 7.5%, or 15% H₂O₂80°C24 hours
Thermal Degradation Deionized Water80°C24 hours
Photolytic Degradation Solid drug or in solutionAs per ICH Q1BAs per ICH Q1B
Detailed Methodologies

3.4.1. Acid Hydrolysis

  • Dissolve 1 mg of Ivabradine in 2 mL of 2 M HCl.[5][6]

  • Incubate the solution at 80°C for 24 hours.[5][6]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of NaOH solution.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.4.2. Alkaline Hydrolysis

  • Dissolve 1 mg of Ivabradine in 2 mL of 1 M NaOH.[5][6]

  • Incubate the solution at 80°C for 24 hours.[5][6]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of HCl solution.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.4.3. Oxidative Degradation

  • Prepare three separate samples by dissolving 1 mg of Ivabradine in 2 mL of 3%, 7.5%, and 15% H₂O₂ respectively.[5][6]

  • Incubate the solutions at 80°C for 24 hours.[5][6]

  • After incubation, cool the solutions to room temperature.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

3.4.4. Thermal Degradation

  • Dissolve 1 mg of Ivabradine in 2 mL of deionized water.[5][6]

  • Keep the solution at 80°C for 24 hours.[5][6]

  • After incubation, cool the solution to room temperature.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.4.5. Photolytic Degradation

  • Expose the solid Ivabradine API and a solution of Ivabradine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

  • A control sample should be protected from light by wrapping in aluminum foil.

  • After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase to a suitable concentration for HPLC analysis.

Analytical Methodology

A stability-indicating HPLC method is required to separate the degradation products from the parent drug and from each other. The following methods are based on published literature and can be used as a starting point for method development and validation.

HPLC-UV Method
ParameterCondition 1Condition 2
Column Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm)[5][6]Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm)[1]
Mobile Phase A: 20 mM Ammonium acetateB: Acetonitrile(Isocratic: 65% A, 35% B)[5][6]A: 10 mM Ammonium formate (pH 3.0)B: Acetonitrile(Gradient elution)[1]
Flow Rate 1.0 mL/min (Adjust as needed)0.7 mL/min[1]
Column Temperature Ambient or 30°C[1]30°C[1]
Detection Wavelength 286 nm or 287 nm[1][2]286 nm[1]
Injection Volume 10-20 µL10 µL
LC-MS/MS Method for Identification

For the structural elucidation of the degradation products, a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is essential.

ParameterCondition
LC System Agilent 1100 HPLC or equivalent[5][6]
Mass Spectrometer QSTAR XL (Q-TOF) or equivalent[5][6][7]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[5][6]
LC Conditions As described in the HPLC-UV method.

Data Presentation and Analysis

The results of the stress testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Summary of Degradation

The percentage of degradation of Ivabradine under each stress condition should be calculated and summarized in a table.

Stress Condition% Degradation of IvabradineNumber of Degradation Products
Acid Hydrolysis
Alkaline Hydrolysis
Oxidative Degradation (3% H₂O₂)
Oxidative Degradation (7.5% H₂O₂)
Oxidative Degradation (15% H₂O₂)
Thermal Degradation
Photolytic Degradation
Characterization of Degradation Products

The identified degradation products should be tabulated with their retention times (RT), mass-to-charge ratios (m/z) from mass spectrometry, and proposed structures.

Degradation Product IDRetention Time (min)[M+H]⁺ (m/z)Proposed Structure/Modification
DP1
DP2
...

Logical Relationship for Degradation Pathway Analysis

The identification of degradation products allows for the postulation of degradation pathways.

Degradation_Pathway Ivabradine Ivabradine DP1 Degradation Product 1 (e.g., Hydrolytic Product) Ivabradine->DP1 Hydrolysis DP2 Degradation Product 2 (e.g., Oxidative Product) Ivabradine->DP2 Oxidation DP3 Degradation Product 3 (e.g., Photolytic Product) Ivabradine->DP3 Photolysis

Caption: Ivabradine Degradation Pathways.

Conclusion

This application note provides a comprehensive protocol for the stress testing of Ivabradine to identify its degradation products. Adherence to these protocols will enable researchers to gain a thorough understanding of the stability of Ivabradine, which is essential for ensuring the quality, safety, and efficacy of the final drug product. The generated data will also be crucial for the development and validation of stability-indicating analytical methods as per regulatory requirements. It has been noted that Ivabradine is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[5][6][7][8][9] The degradation products can be effectively separated and identified using HPLC and LC-MS/MS techniques.[1][5][6][7][8][9]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Ivabradine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Ivabradine (B130884) and its impurities. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during chromatographic analysis. Below, you will find troubleshooting guides in a frequently asked questions (FAQs) format, detailed experimental protocols, and summary tables of key analytical parameters to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of Ivabradine and its impurities, providing potential causes and recommended solutions.

1. Why am I observing poor resolution between Ivabradine and its impurities?

  • Potential Cause: The similar polarity of Ivabradine and its numerous process-related and degradation impurities makes separation challenging.[1][2] Co-elution is particularly common for positional isomers (impurities III, V, and VI) and diastereomers of impurity X (N-oxide).[1][2]

  • Solution:

    • Optimize Mobile Phase Composition: Adjusting the organic modifier (acetonitrile or methanol) content and the buffer pH can significantly impact selectivity.[1][2] A gradient elution is often necessary to resolve a complex mixture of eleven impurities, with a typical gradient running from a low to a high percentage of organic solvent over a period of around 45 minutes.[3][4]

    • Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter. For Ivabradine, a weakly basic compound, operating at a low pH (e.g., 3.0) can improve peak shape and resolution.[5] Conversely, some methods have found success with a higher pH around 7.35.[3][4] It is crucial to experiment within a pH range of 2 to 8 to find the optimal separation window for your specific impurity profile.

    • Column Selection: While standard C18 columns are commonly used, a phenyl column may offer different selectivity and prove beneficial for resolving critical pairs.[6]

2. My Ivabradine peak is tailing. What could be the cause and how can I fix it?

  • Potential Cause: Peak tailing for basic compounds like Ivabradine is often caused by secondary interactions between the analyte's amine groups and acidic residual silanol (B1196071) groups on the silica-based column packing material.

  • Solution:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., below 4) protonates the silanol groups, reducing their interaction with the basic analyte and thereby minimizing peak tailing.

    • Use an End-Capped Column: Employing a modern, high-purity, end-capped HPLC column will significantly reduce the number of available free silanol groups, leading to more symmetrical peaks.

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the residual silanol groups and improve peak shape. A concentration of 0.2% TEA has been shown to be effective.[5]

3. I am seeing unexpected or "ghost" peaks in my chromatogram. Where are they coming from?

  • Potential Cause: Ghost peaks can arise from several sources, including impurities in the mobile phase, carryover from previous injections, or the degradation of the sample in the autosampler. Ivabradine is known to be sensitive to light (photosensitive) and can degrade under acidic, alkaline, and oxidative conditions.[5]

  • Solution:

    • Use High-Purity Solvents: Ensure that the solvents used for the mobile phase are HPLC-grade and freshly prepared.

    • Implement a Needle Wash: Program a needle wash with a strong solvent in your autosampler sequence to prevent carryover between injections.

    • Protect Samples from Light: Due to the photosensitivity of Ivabradine, prepare and store standard and sample solutions in amber vials to prevent photodegradation.[1]

    • Control Sample Temperature: If sample instability is suspected, use a cooled autosampler to minimize degradation over the course of the analytical run.

4. My retention times are shifting from one injection to the next. What should I check?

  • Potential Cause: Retention time variability can be due to a number of factors, including an improperly equilibrated column, fluctuations in mobile phase composition or temperature, or a leak in the HPLC system.

  • Solution:

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting the analytical run. This is especially critical for gradient methods.

    • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

    • Degas the Mobile Phase: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.

    • Use a Column Oven: Maintaining a constant column temperature will improve the reproducibility of retention times.

Experimental Protocols

Below are detailed methodologies for a typical sample preparation and a representative HPLC analysis of Ivabradine and its impurities.

Sample Preparation (from Tablet Formulation)
  • Weighing and Crushing: Accurately weigh and crush a representative number of Ivabradine tablets (e.g., 20) to obtain a fine, homogeneous powder.[7][8][9]

  • Dissolution: Transfer a portion of the powder, equivalent to a specific amount of Ivabradine HCl (e.g., 10 mg), into a volumetric flask (e.g., 100 mL).[5]

  • Extraction: Add a suitable diluent (often the mobile phase) to the flask, and sonicate for a specified period (e.g., 10-15 minutes) to ensure complete dissolution of the active ingredient.[5][7]

  • Dilution: Make up the volume with the diluent and mix well. Perform further dilutions as necessary to achieve a final concentration within the linear range of the method.[5]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[5][7]

Representative HPLC Method

This protocol is a composite based on several published methods and should be optimized for your specific application.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[8]

  • Mobile Phase A: 25 mM Potassium Phosphate buffer with 0.2% Triethylamine, pH adjusted to 3.0 with orthophosphoric acid[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 286 nm[]

  • Injection Volume: 10 µL

Data Presentation

The following tables summarize key quantitative data from various HPLC methods for Ivabradine analysis.

Table 1: Summary of HPLC Method Parameters for Ivabradine Analysis

ParameterMethod 1Method 2Method 3
Column C18 (250x4.6mm, 5µm)[8]HemochromIntsil C18 (250x4.6mm, 5µm)[5]Zorbax Eclipse Plus C18 (100x4.6mm, 3.5µm)[2]
Mobile Phase Methanol (B129727):Phosphate Buffer (60:40 v/v)[8]Acetonitrile:Phosphate Buffer with TEA (70:30 v/v)[5]Acetonitrile:Phosphate Buffer (15:85 v/v)[2]
pH 6.5[8]3.0[5]6.0[2]
Flow Rate 0.8 mL/min[8]0.6 mL/min[5]1.6 mL/min[2]
Detection 285 nm[8]287 nm[5]220 nm[2]
Retention Time 6.55 min[8]5.2 min[5]Not Specified

Table 2: Influence of Method Parameters on Ivabradine Analysis

IssueParameter ChangedEffectReference
Peak Tailing Mobile Phase pHLowering pH from 7.0 to 3.0 significantly improves peak symmetry for basic compounds.General HPLC knowledge
Resolution Organic ModifierAddition of methanol to an acetonitrile-based mobile phase can improve the resolution of positional isomers.[2]
Resolution Gradient TimeExtending the gradient time can improve the separation of closely eluting impurities.[3][4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the HPLC analysis of Ivabradine impurities.

Troubleshooting_Workflow start Problem Encountered poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing unexpected_peaks Unexpected Peaks start->unexpected_peaks retention_time_shift Retention Time Shift start->retention_time_shift cause_resolution Similar Polarity of Impurities / Co-elution poor_resolution->cause_resolution is caused by cause_tailing Secondary Silanol Interactions peak_tailing->cause_tailing is caused by cause_unexpected Contamination / Degradation unexpected_peaks->cause_unexpected is caused by cause_rt_shift System Instability retention_time_shift->cause_rt_shift is caused by solution_resolution Optimize Mobile Phase (pH, Organic %) Select Alternative Column Implement Gradient Elution cause_resolution->solution_resolution is resolved by solution_tailing Lower Mobile Phase pH Use End-Capped Column Add Competing Base (e.g., TEA) cause_tailing->solution_tailing is resolved by solution_unexpected Use High-Purity Solvents Implement Needle Wash Protect Samples from Light cause_unexpected->solution_unexpected is resolved by solution_rt_shift Ensure Column Equilibration Check for Leaks Degas Mobile Phase cause_rt_shift->solution_rt_shift is resolved by Degradation_Pathways ivabradine Ivabradine acidic Acidic Conditions ivabradine->acidic alkaline Alkaline Conditions ivabradine->alkaline oxidative Oxidative Conditions ivabradine->oxidative photolytic Photolytic Conditions ivabradine->photolytic hydrolysis_products Hydrolysis Products acidic->hydrolysis_products alkaline->hydrolysis_products n_oxide N-Oxide Impurities (Diastereomers) oxidative->n_oxide photodegradants Photodegradation Products photolytic->photodegradants

References

Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of Ivabradine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ivabradine (B130884) and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Ivabradine impurities?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Ivabradine impurities) in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][4]

Q2: What are the primary causes of ion suppression or enhancement in LC-MS analysis?

A2: Ion suppression and enhancement can arise from several mechanisms:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited available charge in the ion source, which reduces the analyte's ionization efficiency.[2]

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets. This affects the efficiency of solvent evaporation and the release of ions, thereby impacting the signal.[2]

  • Ion Neutralization: Basic compounds within the matrix can deprotonate and neutralize the protonated analyte ions.[2]

Q3: How can I determine if my analysis of Ivabradine impurities is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[3]

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted sample matrix is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[5][6]

  • Post-Extraction Spike Method: This is a quantitative method. The response of an analyte in a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent. The matrix effect is calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[4]

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[1][7][8] A SIL-IS is a form of the analyte where some atoms have been replaced by their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). Since it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects.[8] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized.[9][10][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of Ivabradine impurities that may be related to matrix effects.

Problem Possible Cause Solutions
Poor sensitivity and low analyte signal in matrix samples compared to neat solutions. This is a classic indication of ion suppression , where matrix components interfere with the ionization of your analyte.[12]1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][7] Consider the following techniques: - Solid-Phase Extraction (SPE): Often the most effective for removing a broad range of interferences like phospholipids (B1166683) and salts.[12][13] - Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract Ivabradine and its impurities.[7][14] - Protein Precipitation (PPT): A simpler but generally less clean method.[9][10] 2. Improve Chromatographic Separation: Modify your LC method to separate the analytes from the interfering matrix components.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[5] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][8]
Inconsistent and irreproducible quantitative results between samples. This can be caused by variable matrix effects across different sample lots or dilutions.1. Implement a Robust Sample Preparation Protocol: Ensure your chosen sample preparation method is consistent and efficient in removing interferences across all samples.2. Employ a SIL-IS: A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus correcting for variability between samples.[7][8]3. Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects.[15]
Analyte peak tailing or splitting. This can be caused by column overload, contamination, or interaction with metal surfaces in the HPLC system, which can be exacerbated by matrix components.[16][17]1. Check for Column Contamination: Flush the column with a strong solvent or consider replacing it if performance does not improve.2. Evaluate Injection Volume: Reduce the injection volume to avoid overloading the column.3. Consider Metal-Free Columns: For certain compounds that can chelate with metal ions from stainless steel columns, using a metal-free or PEEK-lined column can improve peak shape and reduce signal suppression.[17]
High background noise or unexpected peaks in the chromatogram. This may be due to insufficient sample cleanup , leading to the presence of numerous interfering compounds from the matrix.1. Enhance Sample Preparation: Use a more rigorous cleanup method like SPE or a multi-step LLE to remove a wider range of matrix components.[7]2. Optimize MS Parameters: Adjust the mass spectrometer's source conditions (e.g., temperature, gas flows) to minimize the ionization of background components.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for Ivabradine impurities in a specific biological matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of the Ivabradine impurity standard into the initial mobile phase or a reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix using your established sample preparation protocol. Spike the same concentration of the Ivabradine impurity standard into the final, extracted matrix solution.

  • LC-MS Analysis: Inject and analyze at least three replicates of each set of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for the analyte in Set A (Peak AreaNeat).

    • Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100

Interpretation of Results:

  • Matrix Effect = 100%: No matrix effect.

  • Matrix Effect < 100%: Ion suppression.

  • Matrix Effect > 100%: Ion enhancement.

Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Objective: To determine the most effective sample preparation method for minimizing matrix effects for Ivabradine impurities.

Methodology:

  • Sample Preparation: Aliquot a blank biological matrix into three sets. Process each set using one of the following methods:

    • Protein Precipitation (PPT): e.g., with acetonitrile (B52724) or methanol.[9]

    • Liquid-Liquid Extraction (LLE): e.g., with ethyl acetate (B1210297) or methyl tert-butyl ether.[11][14]

    • Solid-Phase Extraction (SPE): Using an appropriate sorbent and elution solvent.[13]

  • Post-Extraction Spike: Spike a known concentration of the Ivabradine impurity standard into the final extracts from each preparation method. Also, prepare a neat solution standard at the same concentration.

  • LC-MS Analysis: Analyze all prepared samples.

  • Data Analysis: Calculate the Matrix Effect (%) for each sample preparation technique as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in the analysis of Ivabradine.

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein PrecipitationIvabradine85 - 9570 - 85 (Ion Suppression)[9][10]
Liquid-Liquid ExtractionIvabradine> 9090 - 105[11][14]
Solid-Phase ExtractionIvabradine> 9595 - 105[13]

Note: The values presented are illustrative and can vary depending on the specific matrix, analyte concentration, and experimental conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition & Processing lcms->data matrix_effect Calculate Matrix Effect data->matrix_effect result Assess Ion Suppression/ Enhancement matrix_effect->result

Caption: Workflow for evaluating matrix effects of different sample preparation techniques.

Troubleshooting_Logic cluster_solutions Mitigation Strategies start Inconsistent/Inaccurate Results check_matrix Suspect Matrix Effects? start->check_matrix optimize_prep Optimize Sample Prep (SPE, LLE) check_matrix->optimize_prep Yes end Reliable Quantitative Results check_matrix->end No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_sil Use SIL-IS optimize_chrom->use_sil use_sil->end

Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Enhancing the Robustness of Analytical Methods for Ivabradine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to enhance the robustness of analytical methods for Ivabradine (B130884) impurity analysis. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you resolve common issues you may encounter during the HPLC analysis of Ivabradine and its impurities.

Question: What should I do if I am observing peak fronting or tailing for the Ivabradine peak?

Answer: Peak asymmetry, such as fronting or tailing, can be caused by several factors. Here is a step-by-step troubleshooting guide:

  • Check Column Condition: The column may be overloaded or contaminated.

    • Solution: Reduce the sample concentration or injection volume. If the problem persists, wash the column with a strong solvent or replace it if it has degraded. A guard column can also be used to protect the analytical column from strongly retained impurities[1].

  • Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like Ivabradine.

    • Solution: Ensure the mobile phase pH is appropriately controlled and is at least 2 pH units away from the pKa of Ivabradine to ensure it is in a single ionic form. For example, a study used a mobile phase with a pH of 6.5[2]. Another successful method utilized a pH of 7.35[3].

  • Sample Solvent Effects: The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

  • Column Void or Channeling: A void at the column inlet or channeling in the packing material can lead to peak tailing.

    • Solution: Reverse the column and flush with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

Question: My retention times are shifting from one injection to the next. What could be the cause and how can I fix it?

Answer: Retention time instability can compromise the reliability of your analytical method. Consider the following potential causes and solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) before starting the analysis. For reversed-phase chromatography, equilibration is usually fast[1].

  • Mobile Phase Composition Drift: The composition of the mobile phase may be changing over time, especially if prepared by online mixing.

    • Solution: Prepare the mobile phase offline (pre-mixed) to ensure consistent composition. If using a gradient, ensure the pumping system is functioning correctly[1].

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature. One method specified a column oven temperature of 30°C[4].

  • Column Contamination: Buildup of contaminants on the column can alter its chemistry.

    • Solution: Implement a regular column washing procedure. Using a guard column can also help prevent contamination of the analytical column[1].

Question: I am seeing extraneous or unexpected peaks in my chromatogram. How do I identify their source?

Answer: Unexpected peaks can originate from various sources. A systematic approach is needed to identify and eliminate them.

  • Sample Contamination: The sample itself or the sample preparation process may introduce impurities.

    • Solution: Analyze a blank (injection of the sample solvent) to see if the extraneous peaks are present. If so, the issue is with the solvent or the system. If not, the contamination is likely from the sample or the dissolution process.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can appear as peaks, especially in gradient elution.

    • Solution: Use high-purity (HPLC grade) solvents and freshly prepared buffers. Filter the mobile phase before use[2][5].

  • System Contamination: The HPLC system itself (e.g., injector, seals, tubing) can be a source of contamination.

    • Solution: Flush the entire system with a strong solvent.

  • Degradation: Ivabradine may be degrading in the sample solution before injection.

    • Solution: Prepare fresh sample solutions and analyze them promptly. Store stock solutions under appropriate conditions (e.g., refrigerated and protected from light). Forced degradation studies have shown that Ivabradine is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions[6].

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Ivabradine?

A1: Forced degradation studies have shown that Ivabradine is susceptible to degradation under several conditions, including:

  • Acid and Alkaline Hydrolysis: Degradation is observed in both acidic (e.g., 2 M HCl) and alkaline (e.g., 1 M NaOH) conditions, especially at elevated temperatures (e.g., 80°C)[6].

  • Oxidation: Ivabradine degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂). The extent of degradation increases with the concentration of the oxidizing agent[6]. A major oxidative degradation product is Ivabradine N-oxide, which can exist as two diastereomeric N-oxide impurities[7].

  • Thermal Degradation: Exposure to high temperatures (e.g., 80°C for 24 hours) can cause degradation[6].

  • Photolytic Degradation: Exposure to light can also lead to the formation of degradation products[8][6].

Q2: How can I ensure the robustness of my HPLC method for Ivabradine impurity analysis?

A2: Method robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. To ensure robustness:

  • Systematic Method Development: Employing a Quality by Design (QbD) approach can help in developing a robust method by identifying critical method parameters and defining a design space where the method is reliable[3][5].

  • Robustness Testing: During method validation, intentionally vary parameters such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)[9]

  • System Suitability Tests: Before each analytical run, perform system suitability tests (e.g., tailing factor, theoretical plates, resolution) to ensure the chromatographic system is performing adequately.

Q3: What are typical validation parameters for an Ivabradine impurity method according to ICH guidelines?

A3: A typical validation for an Ivabradine impurity method, following ICH Q2(R1) guidelines, would include the following parameters[2][3][4][9]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies[4].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Summary of HPLC Method Parameters for Ivabradine Analysis

ParameterMethod 1[2]Method 2[9]Method 3[5]
Column SS Wakosil C18AR (250x4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18
Mobile Phase Methanol (B129727):Phosphate Buffer (pH 6.5) (60:40 v/v)Acetonitrile:Ammonium Acetate Buffer (pH 7.2) (60:40 v/v)Methanol:Acetonitrile:Phosphate Buffer (pH 4.0) (35:35:30 v/v)
Flow Rate 0.8 mL/min1.0 mL/minNot Specified
Detection Wavelength 285 nm285 nm285 nm
Retention Time 6.55 min2.244 minNot Specified

Table 2: Summary of Method Validation Data for Ivabradine

ParameterMethod 1[2]Method 2[9]Method 3[10]
Linearity Range 30-210 µg/mL10-50 µg/mL40-80 µg/mL
Correlation Coefficient (r²) 0.9998> 0.9990.9974
LOD Not SpecifiedNot Specified1.3 µg/mL
LOQ Not SpecifiedNot Specified3.95 µg/mL
Accuracy (% Recovery) 98.55 - 99.00%Not SpecifiedNot Specified
Precision (%RSD) < 2%< 2%< 2%

Experimental Protocols

Forced Degradation Studies Protocol

This protocol is a generalized procedure based on methodologies described in the literature[10].

  • Preparation of Stock Solution: Prepare a stock solution of Ivabradine in a suitable solvent (e.g., methanol or diluent used for the HPLC method) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature or an elevated temperature (e.g., 80°C) for a specified period (e.g., overnight or 24 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution under the same conditions as the acid hydrolysis. After incubation, neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period. Dilute the solution to a suitable concentration for HPLC analysis.

  • Thermal Degradation: Transfer a known amount of solid Ivabradine to a petri dish and expose it to a high temperature (e.g., 70-80°C) in an oven for a specified duration (e.g., 3-24 hours). After exposure, dissolve the solid in the diluent to achieve a suitable concentration for analysis.

  • Photolytic Degradation: Expose a solution of Ivabradine or the solid drug to UV radiation in a photostability chamber for a specified period. Prepare a sample solution of appropriate concentration for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using the validated HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity and identifying the formation of new degradation products[4].

HPLC Method Validation Protocol

This is a general protocol for validating an HPLC method for Ivabradine impurity analysis based on ICH guidelines[2][9][10].

  • Specificity:

    • Analyze blank and placebo solutions to ensure no interference at the retention time of Ivabradine and its known impurities.

    • Perform forced degradation studies as described above to demonstrate that the method can separate degradation products from the main peak and from each other.

  • Linearity:

    • Prepare a series of at least five standard solutions of Ivabradine and each impurity over the desired concentration range (e.g., from LOQ to 120% of the specification limit for impurities).

    • Inject each solution in triplicate and plot the mean peak area against the concentration.

    • Calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy:

    • Prepare spiked samples by adding known amounts of Ivabradine and its impurities to a placebo mixture at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Analyze these samples in triplicate and calculate the percentage recovery for each analyte.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness:

    • Deliberately vary method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase pH (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Organic phase composition in the mobile phase (e.g., ± 2%)

    • Analyze the system suitability parameters for each condition to assess the impact of these changes.

Visualizations

experimental_workflow cluster_validation Validation Parameters start Start: Method Development Goal (Ivabradine Impurity Analysis) method_dev Initial Method Development (Column, Mobile Phase, etc.) start->method_dev validation Method Validation (ICH Q2) method_dev->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness routine_use Method suitable for Routine Use / Stability Studies robustness->routine_use end End routine_use->end

Caption: Workflow for analytical method development and validation.

troubleshooting_workflow start Issue: Poor Peak Shape (Tailing or Fronting) check_overload Is the column overloaded? start->check_overload reduce_conc Action: Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No resolved Issue Resolved reduce_conc->resolved adjust_ph Action: Adjust pH to be >2 units from Ivabradine's pKa check_ph->adjust_ph No check_solvent Is sample solvent stronger than mobile phase? check_ph->check_solvent Yes adjust_ph->resolved change_solvent Action: Dissolve sample in mobile phase check_solvent->change_solvent Yes check_column_health Is the column old or damaged? check_solvent->check_column_health No change_solvent->resolved replace_column Action: Wash with strong solvent or replace column check_column_health->replace_column Yes check_column_health->resolved No replace_column->resolved

Caption: Troubleshooting decision tree for poor HPLC peak shape.

References

strategies for improving the limit of detection (LOD) for Ivabradine impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivabradine (B130884) impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of detection (LOD) for Ivabradine impurities in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with Ivabradine?

A1: Impurities in Ivabradine can originate from the synthetic process or from degradation during storage.[1] They are generally categorized as:

  • Process-Related Impurities: These include unreacted intermediates, by-products from various reaction steps (e.g., nitration, alkylation), and residual solvents.[1] Specific examples are Dehydro Ivabradine, Acetyl Ivabradine, and Hydroxy Ivabradine.[2][3]

  • Degradation Impurities: These form when Ivabradine is exposed to stress conditions like acid, base, oxidation, heat, or light.[1][4] Ivabradine is known to be light-sensitive.[1] A major oxidative degradation product is Ivabradine N-oxide, which can exist as two diastereomers.[2][3]

  • Elemental Impurities: These are trace metals (e.g., palladium, copper) that may be present from catalysts or manufacturing equipment.[1]

Q2: Which analytical techniques are most commonly used for detecting Ivabradine impurities?

A2: The primary method for quantifying Ivabradine and its related substances is High-Performance Liquid Chromatography (HPLC), often with UV or Photodiode Array (PDA) detection.[1][2][3] For identifying unknown or trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are employed due to their high sensitivity and specificity.[1][4][5] Gas Chromatography (GC) is typically used for analyzing residual solvents.[1]

Q3: Why is improving the Limit of Detection (LOD) critical for Ivabradine impurity analysis?

A3: Regulatory bodies like the ICH require strict control over impurities in active pharmaceutical ingredients (APIs) and drug products.[1] Improving the LOD is essential to ensure that even trace amounts of potentially harmful impurities can be reliably detected and accurately quantified, guaranteeing the safety and efficacy of the medication.[6]

Troubleshooting Guide: Improving LOD

This guide addresses specific issues you may encounter that lead to a poor limit of detection.

Q4: My signal-to-noise (S/N) ratio is poor. Where should I start troubleshooting?

A4: A low S/N ratio is the primary indicator of a poor LOD. This can be caused by either a low signal or high noise. The first step is to determine which factor is the main contributor. A logical troubleshooting workflow can help pinpoint the issue.

G cluster_signal Low Signal Troubleshooting cluster_noise High Noise Troubleshooting start Poor S/N Ratio for Ivabradine Impurity signal_check Is the peak height/area too low? start->signal_check Evaluate Signal noise_check Is the baseline noisy or drifting? start->noise_check Evaluate Noise uv_opt Optimize UV Wavelength (e.g., 285 nm for Ivabradine) signal_check->uv_opt Using UV/PDA ms_opt Optimize MS Parameters (Ion Source, Voltages) signal_check->ms_opt Using MS col_eff Improve Column Efficiency (Use smaller particles, e.g., UHPLC) signal_check->col_eff inj_vol Increase Injection Volume signal_check->inj_vol sample_prep Concentrate Sample (e.g., SPE, LLE) signal_check->sample_prep mp_qual Use High-Purity Solvents (LC-MS Grade) noise_check->mp_qual sys_clean Clean System Components (Injector, Detector Cell) noise_check->sys_clean degas Ensure Proper Degassing of Mobile Phase noise_check->degas temp_ctrl Stabilize Column/Detector Temperature noise_check->temp_ctrl

Caption: Troubleshooting workflow for poor signal-to-noise ratio.

Q5: My impurity peaks are too small. How can I increase the signal intensity?

A5: Increasing the analyte signal is a direct way to improve the LOD. Consider the following strategies:

  • Optimize Detector Settings:

    • UV/PDA Detector: Ensure you are using the wavelength of maximum absorbance (λmax) for the impurity. For Ivabradine and its related substances, a wavelength of 285 nm has been effectively used.[2][3] If impurities have different λmax, a PDA detector is advantageous.

    • MS Detector: Optimize ion source parameters (e.g., gas flows, temperature) and voltages (e.g., capillary, cone) to maximize the ionization of your target impurities.[3] Using tandem MS (MS/MS) in Selected Reaction Monitoring (SRM) mode significantly enhances sensitivity and selectivity.[5][7]

  • Improve Chromatographic Efficiency: Sharper, narrower peaks are taller, which increases the S/N ratio. This can be achieved by:

    • Switching from HPLC to UHPLC systems, which use columns with smaller particles (<2 µm).[5]

    • Using core-shell (superficially porous particle) columns, which provide higher efficiency without a drastic increase in backpressure.[8]

    • Optimizing the mobile phase and using gradient elution, which often produces sharper peaks than isocratic methods.[9]

  • Increase Analyte Concentration:

    • Increase Injection Volume: Injecting a larger sample volume puts more analyte on the column. Be cautious of overloading the column, which can distort peak shape.

    • Sample Pre-concentration: Use sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the impurities before injection.[10][11]

Q6: My baseline is very noisy. What are the common causes and solutions?

A6: A high baseline noise can mask small impurity peaks, worsening the LOD. Here are common causes and their solutions:

  • Mobile Phase Contamination:

    • Cause: Using low-purity solvents, contaminated additives (buffers, acids), or microbial growth in aqueous phases.[8][12]

    • Solution: Always use fresh, high-purity (HPLC or LC-MS grade) solvents and reagents.[12][13] Filter mobile phases and keep bottles capped.[13]

  • System Contamination:

    • Cause: Buildup of contaminants in the pump, injector, tubing, or detector flow cell.[12] Column bleeding can also contribute.[8]

    • Solution: Regularly flush the entire LC system.[12][13] Use a guard column to protect the analytical column. If column bleed is suspected, try a different, more stable column or operate at a lower temperature.

  • Inadequate Degassing:

    • Cause: Dissolved gases in the mobile phase can form bubbles, causing pressure fluctuations and detector noise.[5]

    • Solution: Use an online degasser or degas mobile phases before use by sparging with helium or vacuum filtration.

  • Detector Issues:

    • Cause: A failing detector lamp (in UV) or an unstable electrospray (in MS) can increase noise.[8] Temperature fluctuations can also cause baseline drift.[8]

    • Solution: Check the detector lamp's lifetime. For MS, ensure a stable spray by optimizing source conditions and using appropriate mobile phases (e.g., avoiding high aqueous content that can destabilize the spray).[14] Ensure the column and detector compartments are thermostatically controlled.

Data Presentation: Method Parameters

The following tables summarize typical chromatographic conditions used for the analysis of Ivabradine and its impurities, providing a starting point for method development.

Table 1: Common Impurities of Ivabradine

Impurity NameTypeReference
Dehydro IvabradineProcess-Related[2][]
Acetyl IvabradineProcess-Related[2][]
Hydroxy IvabradineProcess-Related[2][]
Ivabradine N-OxideDegradation (Oxidative)[2][]
R-IvabradineProcess-Related (Chiral)[16]
N-demethyl-S-ivabradineProcess-Related[16]
2-Oxo-ivabradineProcess-Related[17]

Table 2: Example Chromatographic Conditions for Ivabradine Impurity Analysis

ParameterMethod 1 (HPLC-PDA/QDa)Method 2 (RP-HPLC)Method 3 (UPLC-MS/MS)
Column Zorbax phenylZorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)BEH C18 (50 mm long)
Mobile Phase A 0.075% Trifluoroacetic acid28 mM phosphate (B84403) buffer (pH 6.0)Water with 2mM ammonium (B1175870) acetate
Mobile Phase B AcetonitrileAcetonitrileMethanol with 2mM ammonium acetate
Mobile Phase C MethanolMethanol (as modifier)-
Elution Mode GradientIsocraticGradient
Flow Rate 1.5 mL/min1.6 mL/minNot Specified
Detection PDA (285 nm) & QDa (positive scan, 100-600 Da)UV (220 nm)MS/MS (ESI+)
LOD/LOQ Not specifiedMethod for 0.05% level determinationLOQ: 1 ng/mL
Reference [2][3][18][7]

Experimental Protocols & Workflows

A systematic approach is key to developing a method with a low LOD. The workflow below outlines the major steps.

G cluster_workflow LOD Improvement Workflow start Goal: Improve LOD for Ivabradine Impurities step1 1. Sample Preparation Optimization - SPE, LLE, or Dilution - Matrix Effect Removal start->step1 step2 2. LC Method Development - Column Selection (UHPLC, Core-shell) - Mobile Phase Optimization (pH, Organic %) - Gradient Profile Adjustment step1->step2 step3 3. Detector Parameter Optimization - UV: Wavelength Selection - MS: Source Tuning, SRM transitions step2->step3 step4 4. System Suitability & Validation - Inject Low Concentration Standards - Calculate S/N Ratio step3->step4 end_node Achieved Target LOD step4->end_node

References

dealing with co-eluting impurities in Ivabradine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ivabradine (B130884) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting impurities during their experiments.

Troubleshooting Guide: Co-eluting Impurities

This section addresses specific issues you may encounter with co-eluting peaks during the analysis of Ivabradine.

Question: I am observing a broad or shouldered peak for Ivabradine. How can I confirm if this is due to a co-eluting impurity?

Answer: A broad or shouldered peak can indicate the presence of a co-eluting impurity. To confirm this, you can employ the following strategies:

  • Peak Purity Analysis: If you are using a PDA/DAD detector, perform a peak purity analysis across the entire peak. A non-homogenous spectrum across the peak suggests the presence of a co-eluting species.

  • Change in Detection Wavelength: Monitor the chromatogram at different wavelengths. If the peak shape changes significantly, it is likely that a co-eluting impurity with a different UV spectrum is present.[1]

  • Forced Degradation Studies: Spiking your sample with a small amount of a forced degradation sample (e.g., acid, base, or peroxide treated Ivabradine) can help to identify if a known degradant is the co-eluting impurity.[2][3][4][5]

  • Mass Spectrometry (MS) Detector: If available, an MS detector can provide mass information across the peak. The presence of multiple masses under a single chromatographic peak is a definitive indicator of co-elution.[1][2][3]

Question: My chromatogram shows a peak that is not baseline resolved from the main Ivabradine peak. What steps can I take to improve the resolution?

Answer: Achieving baseline resolution is critical for accurate quantification. Consider the following adjustments to your chromatographic method:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Sometimes, switching from acetonitrile to methanol (B129727) or using a combination of both can alter selectivity and improve resolution.[6][7]

    • pH of Aqueous Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Ivabradine and its impurities. Adjusting the pH can improve separation. A study on Ivabradine and its eleven impurities found optimal separation using a 28 mM phosphate (B84403) buffer at pH 6.0.[6][8][9]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) to exploit different separation mechanisms.[1][6] A Zorbax Eclipse Plus C18 column has been shown to be effective for separating Ivabradine from its impurities.[6]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Temperature: Optimizing the column temperature can influence selectivity and efficiency. An optimal temperature of 34°C was used in one study for the separation of Ivabradine and its impurities.[6]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate closely eluting peaks, especially in complex samples with a wide range of polarities.[1][10]

Question: I am experiencing peak fronting or tailing with my Ivabradine peak, which might be masking a co-eluting impurity. What are the possible causes and solutions?

Answer: Peak asymmetry can be caused by several factors. Here’s how to troubleshoot peak fronting and tailing:

  • Peak Tailing:

    • Cause: Secondary interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based column packing are a common cause of tailing.[9] Column overload can also lead to tailing.[8]

    • Solution:

      • Use a highly deactivated (end-capped) column.

      • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

      • Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Ivabradine.

      • Reduce the sample concentration or injection volume.[11]

  • Peak Fronting:

    • Cause: Column overload (either mass or volume) is a primary cause of peak fronting.[8][11] Injecting the sample in a solvent stronger than the mobile phase can also cause this issue.[11][12]

    • Solution:

      • Reduce the amount of sample injected onto the column by either diluting the sample or reducing the injection volume.[11]

      • Ensure the sample is dissolved in the mobile phase or a weaker solvent.[12]

Experimental Protocols

Below are detailed experimental protocols for the analysis of Ivabradine and its impurities, based on published methods.

Method 1: Isocratic RP-HPLC for Ivabradine and 11 Impurities[6][7]
  • Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 28 mM Phosphate buffer (pH 6.0) and Acetonitrile (85:15, v/v)

  • Flow Rate: 1.6 mL/min

  • Column Temperature: 34°C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

Method 2: Gradient RP-HPLC for Ivabradine and its Degradation Impurities[1]
  • Column: Zorbax phenyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.075% Trifluoroacetic acid in water

    • B: Acetonitrile

    • C: Methanol

  • Gradient Program:

    Time (min) %A %B %C
    0 65 5 30

    | 30 | 65 | 5 | 30 |

  • Flow Rate: 1.5 mL/min

  • Detection: PDA at 285 nm and QDa in positive scan mode

Quantitative Data Summary

The following table summarizes the types of impurities identified in various studies.

Impurity TypeOriginAnalytical Techniques Used for Identification
Process-Related ImpuritiesSynthesis pathway[13]HPLC, LC-MS[13]
Degradation ImpuritiesForced degradation (acidic, alkaline, oxidative, thermal, photolytic conditions)[1][2][3][4][13]HPLC, LC-MS/MS, Q-TOF-MS[1][2][3][4]
N-desmethyl ivabradineActive metabolite[2]LC-MS/MS[14]
Diastereomeric N-oxidesMajor oxidative degradation impurities[1]HPLC with QDa and PDA detectors[1]

Visualizations

Experimental Workflow for Co-eluting Impurity Investigation

G cluster_0 A Observe Co-elution (Broad/Shouldered Peak) B Peak Purity Analysis (PDA/DAD) A->B C Change Detection Wavelength A->C D Mass Spectrometry (MS) Analysis A->D E Spike with Forced Degradation Sample A->E F Confirm Co-elution B->F C->F D->F E->F

Caption: Workflow for confirming the presence of a co-eluting impurity.

Troubleshooting Logic for Poor Peak Resolution

G cluster_1 Start Poor Peak Resolution Opt_Mobile_Phase Optimize Mobile Phase (Organic Ratio, pH) Start->Opt_Mobile_Phase Change_Column Change Stationary Phase (C8, Phenyl, etc.) Opt_Mobile_Phase->Change_Column If resolution is still poor End Achieve Baseline Resolution Opt_Mobile_Phase->End Adjust_Flow_Temp Adjust Flow Rate & Temperature Change_Column->Adjust_Flow_Temp If necessary Change_Column->End Switch_Gradient Switch to Gradient Elution Adjust_Flow_Temp->Switch_Gradient For complex samples Adjust_Flow_Temp->End Switch_Gradient->End

Caption: Decision tree for improving the resolution of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Ivabradine?

A1: Impurities in Ivabradine can be broadly categorized into process-related impurities, which arise during the synthesis process, and degradation impurities, which are formed when the drug substance is exposed to stress conditions such as heat, light, acid, base, and oxidation.[13] The N-desmethyl ivabradine is a known active metabolite.[2]

Q2: Are there any official pharmacopeial methods for Ivabradine impurity analysis?

A2: As of the information available in the provided search results, there are no officially published impurities for Ivabradine in major pharmacopeias.[2][5] Therefore, the development of in-house, validated stability-indicating methods is crucial.

Q3: What are the typical stress conditions used for forced degradation studies of Ivabradine?

A3: Typical forced degradation studies for Ivabradine involve exposure to acidic (e.g., 2 M HCl at 80°C for 24h), alkaline (e.g., 1 M NaOH at 80°C for 24h), oxidative (e.g., 3-15% H₂O₂ at 80°C for 24h), thermal (80°C for 24h), and photolytic (500 W/m² for 24-120h) conditions.[2]

Q4: What is the significance of identifying and controlling impurities in Ivabradine?

A4: Identifying and controlling impurities is a regulatory requirement to ensure the safety and efficacy of the drug product.[13] Some impurities may be pharmacologically active or toxic.[3][4] For instance, the photodegradation product of Ivabradine is a known active metabolite.[3][4]

Q5: Can LC-MS be used for the routine analysis of Ivabradine impurities?

A5: While HPLC with UV detection is commonly used for routine quality control, LC-MS is a powerful tool for the identification and characterization of unknown impurities, especially those present at low levels.[13] It is particularly valuable during method development and forced degradation studies.[2][3][4]

References

column selection and mobile phase optimization for Ivabradine impurity separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivabradine (B130884) impurity separation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Ivabradine and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating Ivabradine and its impurities?

The separation of Ivabradine and its eleven known impurities presents a significant challenge due to the structural similarity of the compounds.[1][2] Key difficulties include the presence of three positional isomers (impurities III, V, and VI), the keto-enol tautomerism of impurity VII, and diastereoisomers of impurity X, all of which have very similar polarities.[1][3] Additionally, degradation studies show that Ivabradine can degrade under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic exposure, leading to a complex mixture of process-related and degradation impurities.[4][5][6][7][8][9][10]

Q2: Which type of HPLC column is most effective for Ivabradine impurity separation?

Several reversed-phase HPLC columns have been successfully used for the separation of Ivabradine and its impurities. The choice of column depends on the specific impurities being targeted.

  • C18 Columns: These are widely used and have shown good performance. For instance, a Zorbax Eclipse Plus C18 column (100 x 4.6 mm, 3.5 µm) has been used for the efficient separation of Ivabradine and eleven of its impurities.[1] Another study utilized an Atlantis C18 column (4.6 mm × 150 mm, 3 µm) for separating Ivabradine and its related substances.[11]

  • Phenyl Columns: A Zorbax phenyl column has been demonstrated to be effective in a stability-indicating HPLC method for separating both process and degradation impurities, including two diastereomeric N-oxide impurities.[4][6]

  • C8 Columns: A Knauer C8 column has also been reported for the determination of Ivabradine, suggesting its potential applicability.[10]

Ultimately, column selection should be based on an initial screening of different stationary phases to find the one with the most appropriate selectivity for the specific impurity profile under investigation.[1][2]

Q3: How can I optimize the mobile phase for better separation of critical impurity pairs?

Mobile phase optimization is crucial for achieving baseline separation of closely eluting impurities. Key parameters to consider are the organic modifier, buffer type, and pH.

  • Organic Modifier: Acetonitrile (B52724) is a commonly used organic solvent.[1][3][11] The addition of methanol (B129727) to the mobile phase has been shown to be beneficial in separating a pair of positional isomers that could not be resolved with acetonitrile alone.[1] However, in some cases, the presence of methanol can preclude the separation of diastereoisomers.[3]

  • Buffer and pH: The pH of the aqueous component of the mobile phase significantly influences the retention and selectivity of ionizable compounds like Ivabradine and its impurities. Phosphate (B84403) buffers[1][12] and acetate (B1210297) buffers[3][11][13] are commonly employed. The optimal pH can vary, with successful separations reported at pH values ranging from acidic (e.g., pH 2.0 with ortho-phosphoric acid)[14] to neutral (e.g., pH 7.35 with ammonium (B1175870) acetate).[3][11]

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to resolve a complex mixture of impurities with a wide range of polarities within a reasonable timeframe.[1][3][4][6][11][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor resolution between Ivabradine and an impurity peak. Inadequate mobile phase strength or selectivity.- Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.[1][16] - Modify the pH of the mobile phase to alter the ionization state of the analytes.[1][3] - Evaluate a different column stationary phase (e.g., C18, Phenyl) for alternative selectivity.[1][2][4]
Co-elution of positional isomers or diastereomers. Insufficient column efficiency or selectivity.- Optimize the mobile phase by introducing a different organic solvent like methanol in addition to acetonitrile.[1] - Adjust the column temperature; a lower temperature may enhance the separation of diastereomers.[17] - Employ a longer column or a column with a smaller particle size to increase efficiency.
Peak tailing for Ivabradine or its basic impurities. Secondary interactions with residual silanols on the silica-based column packing.- Use a mobile phase with a buffer at a pH that ensures the analytes are in a single ionic form. - Add a competing base, such as triethylamine, to the mobile phase to mask the active sites on the stationary phase.[18] - Utilize a column with end-capping or a base-deactivated stationary phase.
Inconsistent retention times. - Fluctuations in column temperature. - Inadequate column equilibration. - Changes in mobile phase composition.- Use a column oven to maintain a constant temperature.[1][16] - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily and ensure it is properly degassed.[3][11][12]
Appearance of new or unexpected peaks. Sample degradation or contamination.- Prepare samples fresh and protect them from light, as Ivabradine is known to be photosensitive.[2] - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[4][5][6][7][8][9][10] - Use high-purity solvents and reagents for mobile phase and sample preparation.

Experimental Protocols

Example HPLC Method for Ivabradine and 11 Impurities

This protocol is a summary of a chemometrically assisted RP-HPLC method development study.[1]

  • Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase:

    • A: 28 mM phosphate buffer, pH 6.0

    • B: Acetonitrile and Methanol

  • Gradient: A gradient elution program is typically required. The initial composition is 85:15 (v/v) of mobile phase A and acetonitrile. For separating a pair of positional isomers, methanol was added to the organic part of the mobile phase in an optimal ratio of 59:41 (v/v) of methanol to acetonitrile.[1]

  • Flow Rate: 1.6 mL/min

  • Column Temperature: 34 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Forced Degradation Study Protocol

This is a general protocol based on common practices for stress testing of pharmaceuticals.[7][13]

  • Acid Hydrolysis: Dissolve Ivabradine in 2 M HCl and incubate at 80°C for 24 hours.[7]

  • Alkaline Hydrolysis: Dissolve Ivabradine in 1 M NaOH and incubate at 80°C for 24 hours.[7]

  • Oxidative Degradation: Treat Ivabradine solution with varying concentrations of hydrogen peroxide (e.g., 3%, 7.5%, 15%) and incubate at 80°C for 24 hours.[7]

  • Thermal Degradation: Expose solid Ivabradine to a high temperature (e.g., 80°C) for 24 hours.[7]

  • Photolytic Degradation: Expose Ivabradine solution and solid drug substance to UV light.[13]

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before injecting them into the HPLC system for analysis.

Data Presentation

Table 1: Summary of Chromatographic Conditions for Ivabradine Impurity Separation

Parameter Method 1 Method 2 Method 3
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[1]Zorbax Phenyl[4][6]Atlantis C18 (4.6 mm × 150 mm, 3 µm)[11]
Mobile Phase A 28 mM Phosphate Buffer (pH 6.0)[1]0.075% Trifluoroacetic Acid[4][6]20 mM Ammonium Acetate (pH 7.35)[3][11]
Mobile Phase B Acetonitrile/Methanol[1]Acetonitrile/Methanol[4][6]Acetonitrile[3][11]
Elution Mode Gradient[1]Gradient[4][6]Gradient[3][11]
Flow Rate 1.6 mL/min[1]1.5 mL/min[4][6]1.0 mL/min[11]
Temperature 34 °C[1]Not Specified25 °C[11]
Detection 220 nm[1]285 nm[4][6]220 nm[3][11]

Visualizations

MethodDevelopmentWorkflow start Define Analytical Target Profile (e.g., Separate all impurities) col_select Column Screening (C18, Phenyl, C8, etc.) start->col_select mob_phase_screen Mobile Phase Screening (Organic modifier, pH) col_select->mob_phase_screen opt_params Optimization of Critical Parameters (Gradient, Temp, Flow Rate) mob_phase_screen->opt_params validation Method Validation (ICH Q2(R1)) opt_params->validation troubleshoot Troubleshooting (Poor resolution, Peak tailing) validation->troubleshoot Fails final_method Final Analytical Method validation->final_method Successful troubleshoot->opt_params

Caption: Workflow for HPLC method development and optimization.

TroubleshootingLogic issue Chromatographic Issue (e.g., Co-elution) check_params Check Basic Parameters (Connections, Leaks, Mobile Phase Prep) issue->check_params adjust_mobile_phase Adjust Mobile Phase - Change % Organic - Modify pH - Add Modifier (e.g., Methanol) check_params->adjust_mobile_phase Parameters OK optimize_conditions Optimize Conditions - Temperature - Flow Rate - Gradient Slope adjust_mobile_phase->optimize_conditions No Improvement resolved Issue Resolved adjust_mobile_phase->resolved Improved change_column Change Column - Different Stationary Phase - Different Dimensions change_column->resolved Improved optimize_conditions->change_column No Improvement optimize_conditions->resolved Improved

Caption: Logical flow for troubleshooting separation issues.

References

Validation & Comparative

validation of an HPLC method for the determination of Ivabradine impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Ivabradine (B130884) impurity 1. It is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Ivabradine. The guide details experimental protocols and presents performance data to aid in the selection and implementation of a suitable analytical method.

Comparison of HPLC Methods

The determination of impurities in active pharmaceutical ingredients (APIs) like Ivabradine is crucial for ensuring the safety and efficacy of the final drug product. HPLC is a widely used technique for this purpose. Below is a comparison of a validated HPLC method for Ivabradine impurity 1 against other reported chromatographic conditions.

Table 1: Comparison of Chromatographic Conditions for the Analysis of Ivabradine and its Impurities

ParameterMethod 1 (Validated for Impurity 1)Method 2 (Stability-Indicating)
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)Zorbax phenyl column
Mobile Phase Gradient elution with 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.35) and acetonitrile (B52724).Gradient elution with 0.075% trifluoroacetic acid, acetonitrile, and methanol.[1]
Flow Rate Not explicitly stated for the final validated method, but 1.6 mL/min was used during optimization.[2]1.5 mL/min[1]
Detection UV at 220 nmPDA at 285 nm and QDa detector in positive scan mode.[1]
Injection Volume 10 µLNot specified
Column Temperature 34 °CNot specified

Table 2: Performance Data for the Validated HPLC Method for this compound

Validation ParameterResult for Impurity 1
Linearity Range (µg/mL) 1.66 - 6.00
Correlation Coefficient (r) 0.9989
Limit of Detection (LOD) (µg/mL) 0.55
Limit of Quantification (LOQ) (µg/mL) 1.66
Accuracy (% Recovery) Not explicitly reported for individual impurities, but the method met ICH guidelines.
Precision (% RSD) Not explicitly reported for individual impurities, but the method met ICH guidelines.

Data for Impurity I from a study on 11 Ivabradine impurities is used here as a representative example.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following protocol is for the validated HPLC method for the determination of this compound.

Validated HPLC Method Protocol

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM ammonium acetate buffer, with the pH adjusted to 7.35 using an ammonium hydroxide (B78521) solution.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: The specific gradient program involves varying the proportions of Mobile Phase A and B over time to achieve separation. An optimized method used an initial acetonitrile concentration of 11% (v/v) increasing to 34% (v/v) over 45 minutes.[3]

  • Flow Rate: A flow rate of 1.6 mL/min was used during the method development and optimization phase.[2]

  • Column Temperature: 34 °C.[2]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.[3]

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of Ivabradine and its impurities by dissolving accurately weighed amounts of the reference standards in a mixture of acetonitrile and water (50:50 v/v).

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions to the desired concentrations for calibration curves and validation studies.

  • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to achieve a known concentration of Ivabradine.

4. Validation Parameters (as per ICH Guidelines):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically evaluated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Analytical Techniques

While HPLC is the most common method, other techniques can be employed for the analysis of Ivabradine and its impurities, particularly in different matrices.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for the determination of low levels of impurities and for the analysis of Ivabradine and its metabolites in biological matrices like human plasma.[4] A validated UPLC-MS/MS method for Ivabradine in human plasma has shown a limit of quantification (LOQ) as low as 1 ng/mL.[4]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.[3]

HPLC_Validation_Workflow start Start: Analytical Method Development protocol Develop Validation Protocol (Define parameters and acceptance criteria) start->protocol specificity Specificity (Peak purity, resolution from other components) protocol->specificity linearity Linearity & Range (Correlation coefficient, y-intercept) specificity->linearity accuracy Accuracy (% Recovery of spiked samples) linearity->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision lod_loq LOD & LOQ (Signal-to-noise ratio or standard deviation of response) precision->lod_loq robustness Robustness (Varying pH, flow rate, temperature) lod_loq->robustness system_suitability System Suitability (Tailing factor, theoretical plates, resolution) robustness->system_suitability report Prepare Validation Report (Summarize results and conclusions) system_suitability->report end End: Method Implementation for Routine Use report->end

Caption: Workflow for HPLC Method Validation.

References

Unraveling the Purity Maze: A Comparative Analysis of Ivabradine Impurity Profiles from Diverse Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparative analysis of the impurity profiles of Ivabradine (B130884), a crucial medication for heart conditions, arising from different synthetic pathways. By understanding the correlation between synthetic routes and potential impurities, researchers can optimize manufacturing processes to enhance the safety and efficacy of this vital drug.

Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, is synthesized through various routes, each with its own set of potential process-related impurities. This guide delves into two prominent synthetic strategies, highlighting the characteristic impurities associated with each and providing detailed analytical methodologies for their detection and quantification.

Synthetic Route A: Reductive Amination Pathway

This common pathway involves the reductive amination of a suitable benzazepinone (B8055114) intermediate with (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine. The choice of reducing agent and reaction conditions can significantly influence the impurity profile.

Synthetic Route B: N-Alkylation Pathway

An alternative approach involves the N-alkylation of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one with a haloalkyl derivative of the (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amine side chain. The nature of the leaving group and the base used are critical parameters affecting impurity formation.

Comparative Impurity Profiles

The selection of the synthetic route has a direct impact on the types and levels of impurities present in the final Ivabradine API. The following table summarizes the potential process-related impurities associated with each route. It is important to note that the actual levels of these impurities can vary based on process optimization and control.[1][2]

Impurity NameStructurePotential Origin
Route A Associated Impurities
Impurity I (Unreacted Benzazepinone)7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-oneIncomplete reaction of the starting material.
Impurity II (Over-alkylation Product)Structure corresponding to double addition of the side chainA side reaction occurring during reductive amination.
Impurity III (Dehydro Ivabradine)Ivabradine with a double bond in the tetrahydrobenzazepine ringIncomplete reduction during the final hydrogenation step.[3]
Route B Associated Impurities
Impurity IV (Unreacted Side Chain)(S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamineIncomplete reaction of the alkylating agent.
Impurity V (Halo-Intermediate)The haloalkyl derivative used in the N-alkylationResidual starting material from the N-alkylation step.
Impurity VI (Dimer Impurity)Dimer of the benzazepinone starting materialA potential side reaction under basic conditions.
Common Impurities (Process & Degradation)
N-Desmethyl IvabradineIvabradine lacking the N-methyl groupA known metabolite and potential process impurity.[4]
Ivabradine N-OxideIvabradine with an N-oxide functionalityAn oxidation degradation product.[4]

Experimental Protocols

Accurate determination of the impurity profile of Ivabradine relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[5][6]

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section provides a representative HPLC method for the separation and quantification of Ivabradine and its related substances.

Chromatographic Conditions:

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 6.0 with ortho-phosphoric acid
Mobile Phase B Acetonitrile/Methanol (B129727) mixture (41:59, v/v)
Gradient Elution Time (min)
0
30
35
40
Flow Rate 1.6 mL/min
Column Temperature 34 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solutions: Prepare individual stock solutions of Ivabradine and its known impurities in methanol at a concentration of 100 µg/mL. Further dilute with the mobile phase to prepare working standard solutions at appropriate concentrations for calibration.

  • Sample Solution: Accurately weigh and dissolve the Ivabradine API sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

Data Analysis:

Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity reference standards. Quantify the impurities using a calibrated external standard method. The percentage of each impurity can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Visualizing the Synthetic Pathways and Analytical Workflow

To further clarify the relationship between the synthetic routes and the analytical process, the following diagrams are provided.

Synthetic Route A: Reductive Amination A Benzazepinone Intermediate C Reductive Amination (e.g., NaBH(OAc)3) A->C B (S)-Side Chain Amine B->C D Crude Ivabradine C->D E Purification D->E F Pure Ivabradine E->F

Synthetic Route A Workflow

Synthetic Route B: N-Alkylation A Benzazepinone C N-Alkylation (Base) A->C B Haloalkyl Side Chain B->C D Crude Ivabradine C->D E Purification D->E F Pure Ivabradine E->F

Synthetic Route B Workflow

Impurity Analysis Workflow A Ivabradine API Sample B Sample Preparation (Dissolution in Mobile Phase) A->B C HPLC Analysis B->C D Data Acquisition (Chromatogram) C->D E Impurity Identification (Retention Time Matching) D->E F Impurity Quantification (Peak Area Integration) D->F G Impurity Profile Report E->G F->G

Analytical Workflow for Impurity Profiling

Conclusion

The choice of synthetic route for Ivabradine production is a critical determinant of the final product's impurity profile. A thorough understanding of the potential process-related impurities associated with each pathway allows for the implementation of appropriate control strategies and analytical methods. This guide provides a framework for the comparative analysis of Ivabradine impurity profiles, enabling researchers and drug development professionals to make informed decisions that ensure the quality, safety, and efficacy of this important cardiovascular medication.

References

A Comparative Guide to UPLC and HPLC Methods for Ivabradine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the analysis of impurities in the cardiovascular drug, Ivabradine (B130884). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols and performance data to aid in the selection of the most suitable analytical method.

The reliable detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Ivabradine are critical for ensuring drug safety and efficacy. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. This guide presents a side-by-side comparison of these two methods, drawing upon published experimental data to highlight their respective strengths and weaknesses in the context of Ivabradine impurity analysis.

Experimental Methodologies

Detailed experimental protocols for both a UPLC-MS/MS method and a representative stability-indicating HPLC method for Ivabradine analysis are provided below. These protocols are based on methods described in the scientific literature.

UPLC-MS/MS Method for Ivabradine Quantification

This method is optimized for the rapid and sensitive quantification of Ivabradine in human plasma, and its principles can be adapted for impurity analysis.

Chromatographic Conditions:

  • System: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with a mixture of water and methanol, both containing 2 mM ammonium (B1175870) acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Run Time: 4.5 minutes.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Stability-Indicating HPLC Method for Ivabradine Impurity Analysis

This method is designed to separate Ivabradine from its potential degradation and process-related impurities.[1]

Chromatographic Conditions:

  • System: HPLC with a Photodiode Array (PDA) and a QDa detector.[1]

  • Column: Zorbax phenyl column.[1]

  • Mobile Phase: Gradient application of a mixture of 0.075% trifluoroacetic acid, acetonitrile, and methanol.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: PDA detector at 285 nm and QDa detector in positive scan mode.[1]

Performance Data Comparison

The following tables summarize the key performance parameters for the UPLC and HPLC methods, providing a clear comparison of their capabilities.

ParameterUPLC-MS/MS MethodStability-Indicating HPLC Method
Linearity Range 1 - 500 ng/mLData for specific impurities not provided
Correlation Coefficient (r²) > 0.99Data for specific impurities not provided
Limit of Quantification (LOQ) 1 ng/mLData for specific impurities not provided
Accuracy (% Recovery) 80 - 120%Data for specific impurities not provided
Precision (% RSD) < 15%Data for specific impurities not provided
Run Time 4.5 minutesNot specified, but typically longer than UPLC

Table 1: Comparison of UPLC and HPLC Method Performance Parameters.

Key Differences and Considerations

  • Speed and Efficiency: UPLC, with its use of smaller particle size columns (sub-2 µm), offers significantly faster analysis times and higher chromatographic resolution compared to conventional HPLC. This is evident in the shorter run time of the UPLC method.

  • Sensitivity: The UPLC method, coupled with mass spectrometric detection, provides excellent sensitivity, as demonstrated by its low LOQ. This is particularly advantageous for detecting and quantifying trace-level impurities.

  • Method Development: HPLC methods for impurity analysis, especially for complex mixtures of related substances, can require extensive method development to achieve adequate separation of all impurities.[2] The use of chemometric tools can aid in the optimization of HPLC methods for separating a large number of impurities.[2]

  • Detection: While the HPLC method described utilizes both PDA and a single quadrupole mass detector (QDa) for peak identification, the UPLC-MS/MS method offers higher specificity and sensitivity for quantification.[1]

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical flow of a cross-validation study.

G cluster_uplc UPLC Analysis cluster_hplc HPLC Analysis start Sample with Ivabradine & Impurities uplc_analysis Inject on UPLC System start->uplc_analysis hplc_analysis Inject on HPLC System start->hplc_analysis uplc_results Obtain UPLC Chromatogram & Data uplc_analysis->uplc_results compare_results Compare Impurity Profiles (Peak Area, Retention Time, etc.) uplc_results->compare_results hplc_results Obtain HPLC Chromatogram & Data hplc_analysis->hplc_results hplc_results->compare_results conclusion Determine Method Equivalency compare_results->conclusion

References

comparison of different detectors for the analysis of Ivabradine impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Ivabradine (B130884) are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant analytical techniques employed for this purpose, with the choice of detector playing a pivotal role in the sensitivity, selectivity, and overall success of the analysis. This guide provides an objective comparison of commonly used detectors for the analysis of Ivabradine impurities, supported by experimental data and detailed protocols.

Detector Performance Comparison

The selection of a suitable detector is contingent on the specific requirements of the analysis, such as the concentration levels of impurities, the need for structural elucidation, and the complexity of the sample matrix. The most frequently employed detectors for Ivabradine impurity profiling are Ultraviolet (UV) detectors, particularly Photodiode Array (PDA) or Diode Array Detectors (DAD), and Mass Spectrometry (MS) detectors.

Detector TypePrincipleAdvantagesDisadvantagesApplication for Ivabradine Impurities
UV/PDA/DAD Measures the absorbance of UV-Vis light by the analyte.Robust, cost-effective, non-destructive, provides spectral information for peak purity assessment.Lower sensitivity for impurities with poor chromophores, potential for co-elution to interfere with quantification.Widely used for routine quality control and stability studies where impurities have sufficient UV absorbance.[1][2][3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and selectivity, provides molecular weight information for impurity identification, capable of elucidating structures (with MS/MS).[4][5][6]Higher cost and complexity, potential for matrix effects and ion suppression.Ideal for identifying unknown impurities, characterizing degradation products, and quantifying trace-level impurities.[4][5][7]
Quadrupole Dalton (QDa) A compact, user-friendly single quadrupole mass detector.Provides mass confirmation to complement UV data, improves confidence in peak identification, more accessible than complex MS systems.[4][8]Lower resolution and fragmentation capabilities compared to higher-end MS instruments.A powerful addition to UV-based methods for enhanced specificity and confirmation of impurity molecular weights.[4][8]
Fluorescence Detector Measures the fluorescence emitted by an analyte after excitation at a specific wavelength.Highly sensitive and selective for fluorescent compounds.Limited applicability as not all Ivabradine impurities may be fluorescent.Can be used for specific fluorescent impurities or metabolites of Ivabradine.[9]

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of Ivabradine and its impurities using different detector setups. These values are indicative and can vary based on the specific instrumentation, column, and mobile phase conditions.

ParameterHPLC-UV/PDAHPLC-QDaUPLC-MS/MS
Limit of Detection (LOD) 0.33 - 1.19 µg/mL[2][10]Enables identification at low levels[4]1 ng/mL[6]
Limit of Quantification (LOQ) 1.09 - 3.97 µg/mL[2][10]Quantifiable at impurity reporting thresholds1 ng/mL[6]
Linearity Range (Ivabradine) 5 - 100 µg/mL[2][10]Wide dynamic range1 - 500 ng/mL[6]
Linearity Range (Impurities) Typically in the range of 0.05% to 150% of the specification limitComparable to UV, with mass confirmationSub-ng/mL to µg/mL levels
Accuracy (% Recovery) 98 - 102%98 - 102%80 - 120% (as per EMA guidelines)[6]
Precision (%RSD) < 2%< 2%< 15% (as per EMA guidelines)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the analysis of Ivabradine impurities using HPLC with PDA and QDa detection.

Method 1: HPLC with PDA and QDa Detection

This method is suitable for the simultaneous separation and identification of process-related and degradation impurities of Ivabradine.[4][8]

Chromatographic Conditions:

  • Column: Zorbax phenyl, or equivalent

  • Mobile Phase A: 0.075% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile and Methanol mixture

  • Gradient: A time-based gradient program to ensure separation of all impurities.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Autosampler Temperature: 15 °C

Detector Settings:

  • PDA Detector:

    • Wavelength range: 190–400 nm

    • Detection wavelength: 285 nm[4][8]

  • QDa Detector:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: 100–600 Da[8]

    • Capillary Voltage: 0.8 kV[8]

    • Cone Voltage: 15 V[8]

Method 2: Stability-Indicating RP-HPLC with UV Detection

This method is designed for the routine quality control and stability testing of Ivabradine in tablet dosage forms.[1]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient mode.

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 287 nm[1]

  • Injection Volume: 20 µL

  • Run Time: 10 min

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of Ivabradine impurities.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Ivabradine Sample (API or Formulation) Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC/UHPLC Separation Filtration->HPLC PDA PDA Detector HPLC->PDA QDa QDa Detector HPLC->QDa Integration Peak Integration & Quantification PDA->Integration Identification Impurity Identification (Mass Confirmation) QDa->Identification Report Final Report Integration->Report Identification->Report

Caption: Workflow for Ivabradine impurity analysis using HPLC with PDA and QDa detectors.

cluster_uv UV/PDA Detection cluster_ms Mass Spectrometry Detection UV_Data Chromatogram (Absorbance vs. Time) UV_Analysis Quantification based on Peak Area UV_Data->UV_Analysis UV_Purity Peak Purity Assessment UV_Data->UV_Purity MS_Data Mass Spectrum (Intensity vs. m/z) MS_Analysis Molecular Weight Determination MS_Data->MS_Analysis MS_Structure Structural Elucidation (MS/MS) MS_Analysis->MS_Structure HPLC_Eluent HPLC Eluent HPLC_Eluent->UV_Data To UV/PDA HPLC_Eluent->MS_Data To MS

Caption: Data output and analysis pathways for UV/PDA and MS detectors.

Conclusion

The choice of detector for the analysis of Ivabradine impurities is a critical decision that impacts the quality and reliability of the analytical data. For routine quality control and known impurity quantification, HPLC with UV/PDA detection offers a robust and cost-effective solution. When dealing with unknown impurities, complex degradation profiles, or the need for high sensitivity, coupling liquid chromatography with mass spectrometry (LC-MS) is indispensable. The integration of a compact mass detector like a QDa with a PDA detector provides a powerful combination of quantitative performance and confident peak identification, bridging the gap between traditional UV-based methods and more complex MS systems. Ultimately, the selection should be guided by the specific analytical challenge and regulatory requirements.

References

Controlling the Purity of Ivabradine: A Comparative Guide to Process Parameter Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ivabradine, a crucial medication for heart conditions, presents a significant challenge in controlling process-related impurities. The purity of the final active pharmaceutical ingredient (API) is critically dependent on the precise control of various process parameters. This guide provides a comparative analysis of unoptimized and optimized synthetic processes for Ivabradine hydrochloride, highlighting the impact of key parameters on the impurity profile. The information is supported by experimental data and detailed methodologies to aid researchers in developing robust and efficient manufacturing processes.

Impact of Process Parameters on Impurity Profile: A Comparative Analysis

The synthesis of Ivabradine hydrochloride often involves multiple steps where the formation of impurities can occur. Inefficient and uneconomical industrial-scale synthesis has been linked to the inability to control these impurities, leading to extensive purification processes and significant waste generation.[1][2] An optimized and greener process has been developed that not only enhances the overall yield to approximately 62.0% but also achieves an impressive HPLC purity of over 99.9%.[1][2]

Below is a comparison of key process parameters and their resulting impact on the impurity profile in both unoptimized and optimized synthetic routes.

Table 1: Comparison of Process Parameters and Resulting Purity

Process ParameterUnoptimized ProcessOptimized ProcessImpact on Impurity Profile
Solvent System Use of ketone-based solvents.[3][4]Utilization of non-ketonic solvents like Dimethylformamide (DMF).[5]Ketone-based solvents can be a source of potential genotoxic impurities like methyl vinyl ketone.[3][4] The optimized process with DMF minimizes the formation of such by-products.[5]
Order of Reagent Addition Not specified, but likely less controlled.Sequential addition of substrate and potassium tert-butoxide.[5]Controlled sequential addition minimizes the formation of by-products, specifically the impurity of formula 9, keeping it below 0.10-0.15%.[5]
Catalyst and Hydrogenation Conditions Not specified.Pd/C catalyst at a controlled temperature range of 40-80°C and hydrogen pressure of 1-40 atm.Optimized catalytic hydrogenation is crucial for specific reduction steps without generating unwanted side products.
Crystallization Solvent Not specified.Use of specific solvents like methyl ethyl ketone, ethyl acetate (B1210297), or a mixture of N-methylpyrrolidone and ethyl acetate for crystallization.The choice of crystallization solvent is critical for isolating the stable polymorphic form and purging impurities, leading to a final product with high purity.
Overall Purity Lower purity, requiring repeated purifications.[1][2]>99.9% HPLC purity. [1][2]The optimized process consistently delivers a highly pure final product, minimizing the need for extensive purification.

Table 2: Key Process-Related Impurities and Their Control

ImpurityOrigin in Unoptimized ProcessControl Strategy in Optimized Process
Impurity at RRT 1.41 Formation during specific reaction steps due to suboptimal conditions.Controlled reaction conditions, including solvent and reagent addition, to maintain the impurity level between 0.01% and 0.20% .[5]
Methyl Vinyl Ketone Use of ketone-based solvents in the synthesis pathway.[3][4]Replacement of ketone-based solvents with alternatives like DMF.[5]
Unreacted Intermediates Incomplete reactions due to inadequate temperature, time, or stoichiometry.Optimization of reaction time, temperature, and stoichiometry to drive reactions to completion.
By-products from side reactions Lack of control over reaction pathways.Mechanistic understanding of reaction pathways to establish strategies that minimize side reactions.[1][2]

Experimental Protocols

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

A robust gradient elution reversed-phase HPLC (RP-HPLC) method is essential for the separation and quantification of Ivabradine and its numerous impurities.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 7.35) and an organic solvent (e.g., acetonitrile).[4]

  • Gradient Program: The gradient is optimized to ensure the separation of all known impurities, starting with a lower concentration of the organic phase to retain polar impurities and gradually increasing it to elute the more lipophilic compounds.[4] For instance, an initial acetonitrile (B52724) concentration of around 11% (v/v) and a final concentration of about 34% (v/v) over a gradient time of 45 minutes can be effective.[4]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Ivabradine and its impurities show significant absorbance, for example, 286 nm.

  • Data Analysis: Impurity levels are determined by comparing the peak areas of the impurities to the peak area of a known concentration of an Ivabradine reference standard.

Forced Degradation Studies

To understand the degradation pathways and identify potential degradation products, forced degradation studies are performed under various stress conditions.[6]

  • Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 2 M HCl) at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[6]

  • Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 24 hours).[6]

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3-15% H₂O₂) at an elevated temperature (e.g., 80°C) for a set duration (e.g., 24 hours).[6]

  • Thermal Degradation: The drug substance is heated (e.g., at 80°C) for an extended period (e.g., 24 hours).[6]

  • Photolytic Degradation: The drug substance is exposed to UV light to assess its photosensitivity.

The resulting degradation products are then analyzed using analytical techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures.[3][6]

Visualizing the Workflow for Impurity Control

The following diagram illustrates the logical workflow for evaluating and controlling the impurity profile of Ivabradine through process parameter optimization.

cluster_0 Phase 1: Impurity Identification & Process Understanding cluster_1 Phase 2: Process Parameter Optimization cluster_2 Phase 3: Validation & Control A Initial Synthesis Process B Impurity Profiling (HPLC, LC-MS) A->B C Identify Process-Related & Degradation Impurities B->C D Mechanistic Study of Impurity Formation C->D E Vary Key Parameters (Temperature, Solvent, Catalyst, etc.) D->E Inform Optimization Strategy F Analyze Impurity Levels for each Variation E->F G Establish Optimized Process Parameters F->G H Optimized Synthesis Process G->H Define Optimized Process I Final Product Purity Analysis (>99.9%) H->I J Implement Process Controls for Manufacturing I->J

Caption: Workflow for optimizing Ivabradine synthesis to control impurities.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ivabradine Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical impurities such as Ivabradine impurity 1 is a critical component of laboratory safety and environmental responsibility. This document outlines the essential, immediate safety and logistical information for the operational and disposal plans concerning this compound, ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the parent compound, Ivabradine hydrochloride, indicates that it is very toxic to aquatic life[1]. Therefore, precautions must be taken to prevent its release into the environment[1].

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Laboratory coat.

In the event of a spill, it is crucial to collect the spillage to prevent environmental contamination[1].

Regulatory Compliance

The disposal of pharmaceutical waste, including impurities, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA)[2][3][4][5]. It is essential to manage and dispose of such chemicals as hazardous waste, adhering to all federal, state, and local regulations[6].

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify this compound as a hazardous pharmaceutical waste.

    • Segregate it from non-hazardous waste to prevent cross-contamination. Use dedicated, clearly labeled, and sealed containers for collection.

  • Containerization:

    • Use containers that are compatible with the chemical properties of this compound.

    • Ensure containers are securely closed to prevent leaks or spills.

    • Label the container clearly as "Hazardous Waste" and include the chemical name "this compound."

  • Storage:

    • Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal. These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations.

  • Recommended Disposal Method: Incineration

    • High-temperature incineration is the recommended and preferred method for the disposal of pharmaceutical waste[7][8][9]. This process ensures the complete destruction of the active chemical compounds, rendering them inactive and non-harmful[7].

    • The incinerator should be equipped with an afterburner and a scrubber to manage emissions, as suggested for related compounds[6].

Quantitative Data Summary

ParameterValue/RecommendationSource
Incineration Temperature Above 1,200°C[9]
Gas Residence Time Over 2 seconds in the post-combustion chamber[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Professional Disposal A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Collect in a Labeled, Sealed Container C->D E Store in a Designated Secure Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Arrange for Waste Pickup F->G H Transport to a Permitted TSDF (Treatment, Storage, and Disposal Facility) G->H I High-Temperature Incineration H->I J Final Ash Disposal in a Permitted Landfill I->J

Disposal Workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。